Famotidine-13C3
Description
Properties
IUPAC Name |
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFQPHANEAPEMJ-QIOHBQFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC(=NS(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Famotidine-13C3 and its chemical structure
An In-depth Technical Guide to Famotidine-13C3
This guide provides a comprehensive overview of this compound, a stable isotope-labeled version of the drug Famotidine. It is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for analytical and research purposes. This document details its chemical structure, physicochemical properties, and mechanism of action, adhering to stringent data presentation and visualization standards.
Introduction
This compound is a non-radioactive, stable isotope-labeled form of Famotidine.[1] In this molecule, three carbon atoms of the standard Famotidine structure have been substituted with the heavy isotope carbon-13 (¹³C). This labeling renders the molecule heavier than its unlabeled counterpart, allowing it to be distinguished by mass-sensitive analytical techniques.
Its primary application is as an internal standard for the quantification of Famotidine in biological samples using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] Stable isotope-labeled standards are ideal for this purpose as they co-elute with the analyte and exhibit similar ionization efficiency, correcting for matrix effects and variations during sample preparation and analysis. It also serves as a tracer for metabolism and pharmacokinetic studies.[2][3]
Chemical Structure and Identity
The fundamental structure of this compound is identical to that of Famotidine, with the specific substitution of three ¹²C atoms with ¹³C isotopes. Based on its IUPAC name, the labels are located on the thiazole ring and the attached methylideneamino group.[4]
-
Molecular Formula : C₅(¹³C)₃H₁₅N₇O₂S₃
-
IUPAC Name : 3-[[2-(diamino(1¹³C)methylideneamino)-(2,4-¹³C₂)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
-
CAS Number : 1185241-48-8
Caption: Chemical structure of this compound with labeled carbons highlighted.
Physicochemical Properties
The key quantitative properties of this compound are summarized below. These values are computed from publicly available chemical databases.
| Property | Value | Source |
| Molecular Weight | 340.4 g/mol | PubChem |
| Monoisotopic Mass | 340.05500077 Da | PubChem |
| XLogP3 (Lipophilicity) | -0.6 | PubChem |
| Topological Polar Surface Area | 238 Ų | PubChem |
| Heavy Atom Count | 20 | PubChem |
| Formal Charge | 0 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Hydrogen Bond Donors | 6 | PubChem |
| Hydrogen Bond Acceptors | 8 | PubChem |
Experimental Protocols: Synthesis
A novel, 10-step synthetic route for producing ¹³C labeled Famotidine has been reported in the scientific literature. While the abstract references this multi-step process, the detailed, step-by-step experimental protocol is proprietary or contained within cited references not publicly accessible through the initial search. The synthesis of stable isotope-labeled compounds is a complex process that requires specialized starting materials and purification techniques to ensure high isotopic enrichment and chemical purity. The general approach involves introducing the ¹³C labels early in the synthesis via a ¹³C-containing precursor and carrying it through the subsequent reaction steps to build the final molecule.
Mechanism of Action
The pharmacological activity of this compound is identical to that of unlabeled Famotidine. It functions as a competitive histamine H₂ receptor antagonist.
In the stomach, parietal cells are responsible for secreting gastric acid. This process is stimulated by histamine, which is released from enterochromaffin-like (ECL) cells in response to signals from gastrin. Histamine binds to H₂ receptors on the surface of parietal cells, triggering a signaling cascade that involves the activation of adenylate cyclase. This enzyme increases intracellular levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates proteins that promote the activity of the H⁺/K⁺-ATPase proton pump, leading to the secretion of H⁺ ions (acid) into the stomach lumen.
Famotidine competitively blocks the H₂ receptor, preventing histamine from binding and initiating this signaling pathway. By inhibiting this cascade, Famotidine effectively reduces the production and secretion of gastric acid, making it an effective treatment for conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).
Caption: Signaling pathway of gastric acid secretion and its inhibition by Famotidine.
References
An In-depth Technical Guide to the Synthesis and Purification of Famotidine-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Famotidine-13C3, an isotopically labeled version of the H2 receptor antagonist, famotidine. This document details a plausible synthetic pathway, highlights an improved and safer method for a key intermediate, and outlines robust purification protocols. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.
Introduction
Famotidine is a potent histamine H2 receptor antagonist widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] Stable isotope-labeled compounds, such as this compound, are crucial tools in pharmaceutical research, particularly in pharmacokinetic studies, as internal standards for quantitative bioanalysis by mass spectrometry, and in metabolism studies.[2] The incorporation of three ¹³C atoms into the famotidine structure provides a distinct mass shift, enabling sensitive and accurate quantification in complex biological matrices.
This guide focuses on a reported 10-step synthesis of this compound, with a particular emphasis on an optimized, safer synthesis of a key intermediate, 2-imino-4-thiobiuret-¹³C₂. Purification techniques, including High-Performance Liquid Chromatography (HPLC) and crystallization, are also discussed in detail.
Synthesis of this compound
Proposed 10-Step Synthetic Pathway
The synthesis of Famotidine-¹³C₃ involves the construction of the substituted thiazole ring and the subsequent attachment of the sulfamoyl-containing side chain. The three ¹³C atoms are incorporated into the guanidine and thiazole moieties of the molecule.
Experimental Protocol: Improved Synthesis of 2-Imino-4-thiobiuret-¹³C₂
A significant advancement in the synthesis of Famotidine-¹³C₃ is the development of a safer and more efficient method for preparing the key intermediate, 2-imino-4-thiobiuret-¹³C₂. This improved process avoids the use of highly toxic hydrogen sulfide gas by utilizing sodium thiosulfate. This modification has been reported to increase the overall yield of the final product.
Reaction:
[¹³C₂]Dicyandiamide + Na₂S₂O₃ (in H₂SO₄) → 2-Imino-4-thiobiuret-¹³C₂ bisulfate
2-Imino-4-thiobiuret-¹³C₂ bisulfate + NH₄OH / NaOH → 2-Imino-4-thiobiuret-¹³C₂
Detailed Protocol:
-
A mixture of [¹³C₂]dicyandiamide (1.0 eq) and sodium thiosulfate (1.1 eq) in distilled water is prepared.
-
The mixture is stirred until complete dissolution.
-
20-25% Sulfuric acid (1.1 eq) is added dropwise over 1 hour.
-
The reaction mixture is heated to 90-98°C and maintained at this temperature for 4-4.5 hours.
-
After cooling, the precipitated 2-imino-4-thiobiuret-¹³C₂ bisulfate is collected by filtration, washed with cold water, and dried.
-
The bisulfate salt is then dissolved in water.
-
A 10-15% aqueous ammonia solution is added over 2-3 minutes, followed by the addition of a 25-30% sodium hydroxide solution over 3-4 minutes to precipitate the free base.
-
The final product, 2-imino-4-thiobiuret-¹³C₂, is isolated by filtration, washed with water, and dried.
This improved method is not only safer but also results in a higher yield of the key intermediate, which positively impacts the overall yield of the final Famotidine-¹³C₃ synthesis.
| Parameter | Value | Reference |
| Starting Material | [¹³C₂]Dicyandiamide | |
| Key Reagents | Sodium thiosulfate, Sulfuric acid | |
| Reaction Temperature | 90-98°C | |
| Reaction Time | 4-4.5 hours | |
| Overall Yield Improvement | From 1.1% to 2.31% (for the entire 10-step synthesis) | [2] |
Table 1: Quantitative Data for the Improved Synthesis of 2-Imino-4-thiobiuret-¹³C₂
Purification of this compound
The purification of Famotidine-¹³C₃ is critical to ensure high purity for its intended use in research and as an internal standard. The primary methods for purification are High-Performance Liquid Chromatography (HPLC) and crystallization.
Purification Workflow
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a highly effective method for purifying Famotidine-¹³C₃ from reaction impurities.
Experimental Protocol:
-
Column Selection: A C18 reverse-phase column is typically used.
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter and should be optimized for the best separation.
-
Gradient Elution: A gradient elution is often employed, where the proportion of the organic solvent is gradually increased over time to effectively separate compounds with different polarities.
-
Sample Preparation: The crude Famotidine-¹³C₃ is dissolved in a suitable solvent, typically the initial mobile phase, and filtered before injection.
-
Fraction Collection: Fractions corresponding to the main peak of Famotidine-¹³C₃ are collected.
-
Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified product.
| Parameter | Typical Value |
| Column | |
| Stationary Phase | C18 |
| Particle Size | 5 µm |
| Dimensions | 4.6 x 250 mm |
| Mobile Phase | |
| Aqueous Phase | 10-50 mM Ammonium Acetate or Phosphate Buffer |
| Organic Phase | Acetonitrile or Methanol |
| pH | 6.0 - 8.0 (optimized) |
| Elution | |
| Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | |
| Wavelength | 265 nm |
Table 2: Typical HPLC Parameters for Famotidine Purification
Crystallization
Crystallization is a crucial final step to obtain highly pure Famotidine-¹³C₃ in a stable solid form. Famotidine is known to exist in different polymorphic forms, and the crystallization conditions can influence which form is obtained.
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which Famotidine-¹³C₃ has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include methanol, ethanol, acetonitrile, and water, or mixtures thereof.
-
Dissolution: The purified Famotidine-¹³C₃ from the HPLC step is dissolved in the chosen solvent at an elevated temperature.
-
Cooling: The solution is slowly cooled to induce crystallization. The cooling rate can affect the crystal size and purity.
-
Isolation: The crystals are isolated by filtration.
-
Washing: The isolated crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The pure crystals of Famotidine-¹³C₃ are dried under vacuum.
| Parameter | Conditions |
| Solvents | Methanol, Ethanol, Acetonitrile, Water, or mixtures |
| Technique | Slow cooling of a saturated solution |
| Polymorphs | Forms A and B are known for unlabeled famotidine |
Table 3: Crystallization Parameters for Famotidine
Characterization Data
The identity and purity of the synthesized Famotidine-¹³C₃ can be confirmed by various analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analysis | Expected Result | Reference |
| Mass Spectrometry (ESI-MS) | ||
| [M+H]⁺ | m/z 341.1 | |
| [M+H]⁺ (¹³C₃) | m/z 344.1 | |
| ¹³C NMR | ||
| Thiazole-C2 | Enriched Signal | |
| Thiazole-C4 | Enriched Signal | |
| Guanidino-C | Enriched Signal | |
| Purity (by HPLC) | >98% |
Table 4: Characterization Data for Famotidine-¹³C₃
Conclusion
This technical guide has outlined a plausible and detailed approach to the synthesis and purification of Famotidine-¹³C₃. The highlighted improved synthesis of the key intermediate, 2-imino-4-thiobiuret-¹³C₂, offers a safer and more efficient route to this valuable research compound. The detailed purification protocols for HPLC and crystallization provide a robust framework for obtaining high-purity Famotidine-¹³C₃. The provided data and diagrams serve as a valuable resource for researchers and professionals involved in the synthesis and application of isotopically labeled pharmaceuticals.
References
Physical and chemical properties of Famotidine-13C3
An In-Depth Technical Guide to the Physical and Chemical Properties of Famotidine-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an isotopically labeled version of the histamine H2-receptor antagonist, Famotidine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Core Physicochemical Properties
This compound is a stable isotope-labeled analog of Famotidine, where three carbon atoms have been replaced with the Carbon-13 isotope. This labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry. The physical and chemical properties of this compound are nearly identical to those of unlabeled Famotidine, with a slight increase in molecular weight due to the presence of the heavier carbon isotopes.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)propanimidamide-13C3 | [1] |
| Molecular Formula | C₅¹³C₃H₁₅N₇O₂S₃ | [1][2][3] |
| Molecular Weight | 340.42 g/mol | [2] |
| CAS Number | 1185241-48-8 | |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 155-157 °C (unlabeled Famotidine: 163-164 °C) | |
| Storage Temperature | -20°C | |
| Light Sensitivity | Sensitive to light |
Table 2: Solubility Profile of Famotidine
| Solvent | Solubility | Source(s) |
| Water | 1.0 mg/mL at 20 °C (very slightly soluble) | |
| Dimethylformamide (DMF) | Soluble (80% w/v at 20 °C) | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Methanol | Slightly soluble (0.3% w/v at 20 °C) | |
| Ethanol | Practically insoluble (<0.01% w/v) | |
| Glacial Acetic Acid | Freely soluble |
Mechanism of Action: Histamine H2-Receptor Antagonism
Famotidine, and by extension this compound, functions as a competitive antagonist of the histamine H2 receptor. These receptors are located on the parietal cells of the stomach lining. The binding of histamine to these receptors normally triggers a signaling cascade that results in the secretion of gastric acid.
By blocking this interaction, Famotidine effectively reduces the production of stomach acid. This mechanism is pivotal in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The isotopic labeling in this compound does not alter this pharmacological activity.
Caption: Famotidine's competitive antagonism of the H2 receptor.
Experimental Protocols
The following sections detail common experimental methodologies for the characterization and quantification of Famotidine, which are directly applicable to this compound.
Identity Confirmation by NMR and Mass Spectrometry
The identity of this compound can be confirmed using Proton Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will be very similar to that of unlabeled Famotidine. However, due to the ¹³C labeling, specific proton signals adjacent to the labeled carbons may exhibit splitting patterns (J-coupling) that are absent in the unlabeled compound's spectrum. Detailed 1D and 2D NMR studies have been conducted on Famotidine in various solvents like DMSO-d6 to fully assign its proton, carbon, and nitrogen signals.
-
Mass Spectrometry: Mass spectrometric analysis will show a molecular ion peak corresponding to the increased molecular weight of this compound (340.42 m/z) compared to unlabeled Famotidine (337.45 g/mol ). This mass shift is a definitive confirmation of the isotopic labeling.
Purity Determination by Thin Layer Chromatography (TLC)
A common method for assessing the purity of this compound is TLC.
-
Stationary Phase: Silica gel (SiO₂)
-
Mobile Phase: A mixture of Dichloromethane, Methanol, and Ammonium Hydroxide in a ratio of 8:2:0.1.
-
Visualization: The spots can be visualized under UV light and by staining with potassium permanganate (KMnO₄).
-
Expected Result: A single spot with an Rf value of approximately 0.3 indicates high purity.
Bioanalytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Famotidine in biological matrices like plasma. This compound is an ideal internal standard for such assays when coupled with mass spectrometric detection (LC-MS/MS).
A representative HPLC method is as follows:
-
Sample Preparation (Plasma):
-
To a known volume of plasma, add the internal standard (this compound).
-
Precipitate proteins by adding a solvent like methanol or acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mixture of water, methanol, and acetonitrile (e.g., 70:20:10, v/v/v), with the pH adjusted to 8. Alternatively, a mobile phase of phosphate buffer (pH 6.8) and methanol (50:50, v/v) can be used.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 264 nm or 275 nm.
-
Retention Time: The retention time for Famotidine is typically around 5.7 minutes under these conditions.
-
-
Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. Linearity for Famotidine in plasma has been demonstrated in the range of 50 to 1400 ng/mL.
Caption: A typical workflow for the bioanalysis of Famotidine.
Concluding Remarks
This compound is an essential tool for pharmacokinetic and metabolic studies of Famotidine. Its physical and chemical properties are well-characterized and closely mirror those of the parent compound. The experimental protocols outlined in this guide provide a solid foundation for its use in a research and development setting. The detailed information and visual aids are intended to support scientists in designing and executing robust analytical methodologies.
References
A Technical Guide to Famotidine-13C3 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard in Quantitative Bioanalysis
Famotidine is a potent histamine H2-receptor antagonist used in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[1] Accurate and precise quantification of famotidine in biological matrices like plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3] In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving reliable data.[4][5] Famotidine-13C3 serves as an ideal SIL-IS for the bioanalysis of famotidine.
This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard. It details its function, presents exemplary experimental protocols, summarizes quantitative performance data, and illustrates the core principles through logical and workflow diagrams.
Core Principle: The Mechanism of Action of a Stable Isotope-Labeled Internal Standard
The "mechanism of action" of this compound is not pharmacological but analytical. It lies in its near-perfect chemical and physical identity to the unlabeled analyte, famotidine. This compound has the same molecular structure as famotidine, except that three Carbon-12 atoms are replaced with Carbon-13 isotopes. This subtle mass difference does not significantly alter its physicochemical properties, such as polarity, pKa, and solubility.
As a result, this compound exhibits the following behaviors during analysis:
-
Co-elution: It co-elutes with famotidine during chromatographic separation.
-
Identical Extraction Recovery: It experiences the same degree of loss or recovery as famotidine during sample preparation steps like protein precipitation or liquid-liquid extraction.
-
Similar Ionization Efficiency: It responds nearly identically to famotidine in the mass spectrometer's ion source.
The key difference is its molecular weight, which allows the mass spectrometer to distinguish it from the native famotidine. By adding a known concentration of this compound to every sample at the beginning of the workflow, it acts as a reliable tracer. Any physical sample loss or signal fluctuation (matrix effects) that affects the analyte will affect the SIL-IS to the same degree. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling precise and accurate quantification despite experimental variations.
The logical relationship demonstrating how the analyte-to-IS ratio corrects for experimental variability is illustrated in the diagram below.
Caption: Diagram 1: Principle of Internal Standard Correction.
Bioanalytical Workflow for Famotidine Quantification
A typical bioanalytical workflow using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The diagram below outlines the key steps from sample collection to data analysis.
Caption: Diagram 2: Bioanalytical Workflow Using this compound.
Detailed Experimental Protocol: An Exemplary Method
The following protocol is a synthesized example based on validated methods for the quantification of famotidine in human plasma using this compound as an internal standard.
4.1 Materials and Reagents
-
Analytes: Famotidine reference standard, this compound internal standard.
-
Solvents: HPLC-grade methanol and acetonitrile.
-
Reagents: Formic acid, ammonium acetate, HPLC-grade water.
-
Matrix: Blank human plasma (K2-EDTA anticoagulant).
4.2 Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of famotidine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the famotidine stock solution in a 50:50 methanol:water mixture to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 methanol:water.
4.3 Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the appropriate famotidine working solution (or blank solvent for blank samples).
-
Add 25 µL of the this compound IS working solution to all tubes (except the blank).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean vial for analysis.
4.4 LC-MS/MS Instrumentation and Conditions
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Phenomenex Synergi™ Hydro-RP™ or Venusil XBP Phenyl column (100 mm × 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a combination of acetonitrile and an aqueous solution (e.g., 10mM ammonium acetate or 0.1% formic acid).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Famotidine Transition: m/z 338 → 189 (example)
-
This compound Transition: m/z 341 → 192 (example)
-
Quantitative Performance Data
The use of this compound enables the development of highly robust and reproducible bioanalytical methods. The tables below summarize typical validation parameters from published studies.
Table 1: Linearity and Sensitivity
| Parameter | Plasma | Urine | Reference |
|---|---|---|---|
| Linearity Range | 0.631 - 252 ng/mL | 0.075 - 30.0 µg/mL | |
| 2.5 - 250.0 ng/mL | - | ||
| 0.5 - 500 ng/mL | 0.05 - 50 µg/mL | ||
| Correlation (r²) | > 0.99 | > 0.99 |
| LLOQ | 0.5 - 2.5 ng/mL | 0.05 - 0.075 µg/mL | |
Table 2: Accuracy and Precision
| Parameter | Intra-day | Inter-day | Reference |
|---|---|---|---|
| Accuracy (% Bias) | 94.6% to 106.1% | 95.5% to 107.0% | |
| (bias < 11.1%) | - | ||
| Precision (%RSD or %CV) | < 8.8% | < 9.3% | |
| < 10% | - |
| | 2.30% - 4.32% | - | |
Table 3: Recovery and Matrix Effect
| Parameter | Value Range | Reference |
|---|---|---|
| Extraction Recovery | 53% - 79% | |
| > 80% | ||
| Matrix Effect | < 17% |
| | 89.01% - 95.73% | |
Conclusion
This compound is an exemplary internal standard for the quantitative analysis of famotidine in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow it to effectively normalize variability throughout the entire analytical process. The use of this compound facilitates the development of highly sensitive, accurate, and precise LC-MS/MS methods that meet stringent regulatory guidelines for bioanalysis, thereby ensuring the integrity of data in drug development and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Famotidine-13C3 in Quantitative Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Famotidine-13C3 as an internal standard in the quantitative analysis of the H2 receptor antagonist, famotidine, using mass spectrometry. Accurate and precise quantification of therapeutic drugs like famotidine in biological matrices is paramount in pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical data.
Core Principles: Isotope Dilution Mass Spectrometry
The quantification of famotidine by mass spectrometry is predominantly achieved through isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (this compound) to the sample at the beginning of the analytical workflow. This compound is an ideal internal standard as it is chemically identical to famotidine and thus exhibits the same behavior during sample extraction, chromatography, and ionization. However, due to the incorporation of three heavy carbon-13 isotopes, it has a distinct, higher mass-to-charge ratio (m/z) that allows it to be differentiated from the unlabeled (native) famotidine by the mass spectrometer.
By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation or fluctuations in instrument performance.
Physicochemical Properties
A foundational understanding of the physicochemical properties of both famotidine and its 13C-labeled counterpart is essential for method development.
| Property | Famotidine | This compound | Reference |
| Molecular Formula | C8H15N7O2S3 | C5¹³C3H15N7O2S3 | [1] |
| Monoisotopic Mass | 337.052 g/mol | 340.055 g/mol | [1] |
| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide | 3-[[2-(diamino(1-¹³C)methylideneamino)-(2,4-¹³C₂)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide | [1] |
Analytical Workflow for Famotidine Quantification
The quantification of famotidine in biological samples using this compound as an internal standard typically follows a standardized workflow. This process ensures the removal of interfering substances and the accurate measurement of the analyte.
Caption: A generalized workflow for the quantification of famotidine using this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the quantification of famotidine using this compound as an internal standard, based on established and validated methods.[2][3]
Sample Preparation
The choice of sample preparation technique is crucial for removing matrix components that can interfere with the analysis. Common methods include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
1. Protein Precipitation (for Plasma Samples)
-
To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Solid-Phase Extraction (SPE) (for Plasma Samples)
-
Condition a cation-exchange SPE cartridge (e.g., benzenesulfonic acid) with methanol followed by water.
-
Load the plasma sample, previously spiked with this compound, onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the famotidine and this compound from the cartridge using a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
3. Liquid-Liquid Extraction (LLE) (for Plasma Samples)
-
To a plasma sample, add ammonium hydroxide to alkalize the sample.
-
Add the this compound internal standard.
-
Add an immiscible organic solvent, such as ethyl acetate, and vortex vigorously to extract the analyte and internal standard into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
4. Dilution (for Urine Samples)
-
Urine samples are often less complex than plasma and may only require a simple dilution with the initial mobile phase after the addition of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for the sensitive and selective quantification of famotidine.
Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Phenomenex Synergi™ Hydro-RP | Venusil XBP Phenyl (100 mm × 2.1 mm, 5 µm) | , |
| Mobile Phase A | 10 mM Ammonium Acetate in water (pH 8.3) | 0.1% Formic Acid in water | , |
| Mobile Phase B | Acetonitrile | Methanol | , |
| Flow Rate | Gradient | 0.4 mL/min | , |
| Injection Volume | Variable | Variable |
Mass Spectrometry Conditions
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| Monitored Transitions | Famotidine: m/z 338.1 → 189.1; Famotidine-d4: m/z 342.1 → 190 |
Note: The exact m/z transitions for this compound may vary slightly depending on the specific labeling pattern but will be approximately +3 Da from the unlabeled famotidine transitions.
Quantitative Performance Metrics
The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The performance of these methods is characterized by several key metrics.
| Parameter | Plasma | Urine | Reference |
| Linearity (r²) | > 0.99 | > 0.99 | |
| Calibration Range | 0.631 - 252 ng/mL | 0.075 - 30.0 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL | 0.05 µg/mL | |
| Intra-day Precision (%RSD) | < 14% | < 14% | |
| Inter-day Precision (%RSD) | < 14% | < 14% | |
| Accuracy | 93 - 110% | 93 - 110% | |
| Extraction Recovery | 53 - 79% | N/A | |
| Matrix Effect | < 17% | < 17% |
Signaling Pathway and Logical Relationships
The application of this compound in mass spectrometry is a logical process designed to ensure the highest quality of quantitative data. The following diagram illustrates the relationship between the analyte, the internal standard, and the analytical process to achieve accurate quantification.
Caption: Logical flow for accurate quantification using an internal standard.
References
- 1. This compound | C8H15N7O2S3 | CID 57369487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
A Technical Guide to High-Purity Famotidine-13C3 for Research Applications
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity, isotopically labeled Famotidine-13C3. This stable isotope-labeled internal standard is critical for accurate bioanalytical quantitation in pharmacokinetic and metabolic studies.
Introduction to Famotidine and its Labeled Analogue
Famotidine is a potent histamine H2-receptor antagonist that inhibits gastric acid secretion.[1] Its therapeutic applications include the treatment of gastric ulcers, gastroesophageal reflux disease (GERD), and heartburn.[2][3] For rigorous quantitative analysis in complex biological matrices, a stable isotope-labeled internal standard such as this compound is indispensable. The incorporation of three carbon-13 atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug in mass spectrometry-based assays, without altering its chemical properties.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer high-purity this compound and related isotopically labeled analogues. The following tables summarize the available products and their key specifications to facilitate selection based on research needs.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | This compound | 1185241-48-8 | C5(13C)3H15N7O2S3 | 340.42[4][5] |
| LGC Standards (Toronto Research Chemicals) | This compound | 1185241-48-8 | C5(13C)3H15N7O2S3 | 340.42 |
| Pharmaffiliates | This compound | 1185241-48-8 | C5(13C)3H15N7O2S3 | 340.42 |
| MedChemExpress | This compound | 1185241-48-8 | C5(13C)3H15N7O2S3 | 340.42 |
Table 2: Quantitative Specifications of Labeled Famotidine Analogues
| Supplier | Product Name | Chemical Purity | Isotopic Enrichment/Purity | Notes |
| Cayman Chemical | Famotidine-13C-d3 | ≥95% (Famotidine) | ≥99% deuterated forms (d1-d3); ≤1% d0 | A solid form, stable for ≥4 years at -20°C. |
| Simson Pharma Limited | Famotidine-13C D3 | Certificate of Analysis provided | Certificate of Analysis provided | |
| Santa Cruz Biotechnology | This compound | Refer to Certificate of Analysis | Refer to Certificate of Analysis | For research use only. |
| LGC Standards | This compound | Refer to Certificate of Analysis | Refer to Certificate of Analysis | |
| MedChemExpress | Famotidine-13C,d3 | Refer to Certificate of Analysis | Refer to Certificate of Analysis | |
| Pharmaffiliates | This compound | Refer to Certificate of Analysis | Refer to Certificate of Analysis |
Mechanism of Action: Histamine H2 Receptor Signaling Pathway
Famotidine exerts its pharmacological effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the Gs protein-coupled signaling cascade, leading to a reduction in intracellular cyclic AMP (cAMP) and consequently, decreased activation of the proton pump (H+/K+ ATPase), thereby reducing gastric acid secretion.
Experimental Protocols: Bioanalytical Quantification of Famotidine
The use of this compound as an internal standard is crucial for accurate and precise quantification of famotidine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology adapted from published research.
Objective: To quantify the concentration of famotidine in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Famotidine reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Ammonium hydroxide
-
Ethyl acetate
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of famotidine and this compound in a suitable solvent (e.g., 30% methanol in water).
-
Prepare serial dilutions of the famotidine stock solution to create calibration curve standards and quality control (QC) samples.
-
Prepare a working solution of the this compound internal standard.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot a known volume of plasma sample (e.g., 150 µL) into a microcentrifuge tube.
-
Add the internal standard working solution (e.g., 15 µL) to all samples except for the blank matrix.
-
For calibration standards and QCs, add the respective working solutions (e.g., 15 µL).
-
Alkalize the plasma samples with ammonium hydroxide.
-
Add the extraction solvent (e.g., ethyl acetate) and vortex thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 or reverse-phase column (e.g., Phenomenex Synergi™ Hydro-RP™).
-
Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted with ammonium hydroxide).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: A small, consistent volume (e.g., 10 µL).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both famotidine and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (famotidine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of famotidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
High-purity this compound is an essential tool for researchers in drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate data for pharmacokinetic and bioequivalence studies. This guide provides a foundational understanding of the available commercial sources, key product specifications, the mechanism of action of famotidine, and a detailed experimental protocol for its bioanalytical quantification. For specific applications, it is recommended to consult the Certificate of Analysis from the chosen supplier and to perform in-house method validation according to regulatory guidelines.
References
In-Vitro Metabolic Studies of Famotidine-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of gastric acid-related disorders. Understanding its metabolic fate is crucial for comprehensive drug development and safety assessment. In-vitro metabolic studies provide a foundational understanding of a drug's biotransformation pathways, potential for drug-drug interactions, and metabolic stability. The use of stable isotope-labeled compounds, such as Famotidine-13C3, in these studies offers significant advantages, including acting as an ideal internal standard for mass spectrometry-based quantification, enabling precise differentiation from endogenous compounds, and facilitating metabolite identification.[1] This technical guide provides an in-depth overview of the core methodologies for conducting in-vitro metabolic studies of this compound, with a focus on practical experimental protocols, data interpretation, and visualization of metabolic pathways.
Overview of Famotidine Metabolism
The primary route of famotidine metabolism is S-oxidation of the sulfide in the thiazole ring, leading to the formation of famotidine S-oxide.[2][3] This biotransformation is primarily mediated by the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems located in the liver microsomes.[4] Under certain conditions, further oxidation to a sulfone product can occur.[2] Famotidine undergoes minimal first-pass metabolism. Famotidine is primarily metabolized by the cytochrome P450 system, specifically CYP1A2.
Experimental Protocols
Metabolic Stability of this compound in Human Liver Microsomes
This protocol outlines a typical procedure to determine the metabolic stability of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal Standard (if this compound is not being used as the IS for another compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in the incubation buffer to the desired final concentration (e.g., 1 µM).
-
Thaw the human liver microsomes on ice and dilute them in 0.1 M phosphate buffer (pH 7.4) to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the human liver microsomes, this compound, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Incubate the reaction mixture at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
-
Vortex the samples to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of this compound at each time point.
-
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in-vitro metabolic stability assay of this compound.
Metabolite Identification and Profiling
This protocol is designed to identify and characterize the metabolites of this compound.
Materials:
-
Same as in section 2.1.
Procedure:
-
Incubation:
-
Follow the incubation procedure as described in section 2.1, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
-
-
Sample Preparation:
-
After reaction termination and protein precipitation, the supernatant can be concentrated under a stream of nitrogen to increase the concentration of potential metabolites.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method capable of separating this compound from its potential metabolites.
-
Use a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and any detected metabolites.
-
Perform MS/MS fragmentation analysis to elucidate the structures of the metabolites. The stable isotope label in this compound will result in a characteristic mass shift in the fragment ions, aiding in the identification of drug-related metabolites.
-
Data Presentation
Quantitative data from in-vitro metabolism studies are crucial for assessing the metabolic profile of a drug candidate. The following tables provide a template for presenting such data.
Note: The following data are illustrative and intended to serve as a template. Actual results will vary based on experimental conditions.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 95 |
| 15 | 85 |
| 30 | 70 |
| 60 | 50 |
Table 2: Kinetic Parameters for the Metabolism of this compound
| Parameter | Value |
| Half-life (t1/2, min) | 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 11.6 |
Table 3: LC-MS/MS Parameters for this compound and its S-oxide Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 341.1 | 192.0 |
| This compound S-oxide | 357.1 | 192.0 |
Metabolic Pathway Visualization
The primary metabolic pathway of famotidine involves S-oxidation.
Metabolic Pathway of Famotidine
Caption: The primary metabolic pathway of Famotidine via S-oxidation.
Conclusion
This technical guide provides a comprehensive framework for conducting and interpreting in-vitro metabolic studies of this compound. The use of a stable isotope-labeled compound is invaluable for accurate quantification and metabolite identification. The detailed protocols and data presentation formats outlined herein serve as a practical resource for researchers in drug discovery and development, facilitating a deeper understanding of the metabolic profile of famotidine. While the provided quantitative data is illustrative, the methodologies described can be readily applied to generate robust and reliable experimental results.
References
- 1. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric method for the quantitative determination of Famotidine in pure substance and medical preparation [scielo.isciii.es]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. oyc.co.jp [oyc.co.jp]
An In-Depth Technical Guide to the Isotopic Purity of Famotidine-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical quality attribute of isotopic purity for Famotidine-13C3, a stable isotope-labeled internal standard essential for accurate bioanalytical quantification. Understanding and verifying the isotopic distribution of this compound is paramount for ensuring the reliability and precision of pharmacokinetic and metabolic studies.
Introduction to Isotopic Purity
Isotopic purity, also known as isotopic enrichment, quantifies the extent to which the atoms at specific positions in a molecule have been substituted with a stable heavy isotope. In the case of this compound, three carbon atoms in the famotidine molecule are replaced with the carbon-13 (¹³C) isotope. High isotopic purity is crucial for a stable isotope-labeled internal standard to minimize signal interference from the unlabeled analyte and to ensure accurate quantification in sensitive analytical methods such as mass spectrometry.
Stable isotope-labeled compounds, particularly those labeled with ¹³C, are preferred as internal standards in quantitative bioanalysis due to their chemical identity with the analyte. This ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise results.
Data Presentation: Isotopic Distribution of this compound
The isotopic purity of this compound is determined by measuring the relative abundance of its different isotopic species. The primary species of interest are M+0 (unlabeled famotidine), M+1, M+2, and M+3 (famotidine with one, two, and three ¹³C atoms, respectively). While a specific Certificate of Analysis for a commercial batch of this compound is not publicly available, the following table presents representative data for a high-quality ¹³C₃-labeled internal standard, based on typical specifications for such compounds.
| Isotopic Species | Mass Shift (Da) | Relative Abundance (%) | Specification |
| M+0 (Unlabeled Famotidine) | 0 | < 0.1 | ≤ 0.5% |
| M+1 | +1 | < 0.5 | ≤ 1.0% |
| M+2 | +2 | < 1.0 | ≤ 2.0% |
| M+3 (Famotidine-¹³C₃) | +3 | > 98 | ≥ 97% |
Note: The data presented are illustrative for a high-purity ¹³C₃-labeled standard and may not represent a specific batch of this compound. It is imperative to consult the Certificate of Analysis provided by the supplier for lot-specific isotopic purity data.
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Protocol
High-resolution mass spectrometry is the most common and precise method for determining the isotopic distribution of a labeled compound.
Objective: To quantify the relative abundance of the M+0, M+1, M+2, and M+3 isotopic species of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.
Materials:
-
This compound sample
-
Unlabeled Famotidine reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid or ammonium acetate (as a mobile phase modifier)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).
-
-
Chromatographic Separation (Illustrative Conditions):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of famotidine from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of both unlabeled famotidine (m/z ~338) and this compound (m/z ~341).
-
Resolution: Set to a high resolution (e.g., > 20,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire the full scan mass spectra across the chromatographic peak corresponding to famotidine.
-
-
Data Analysis:
-
Extract the mass spectrum for the famotidine peak.
-
Identify the peaks corresponding to the M+0, M+1, M+2, and M+3 species.
-
Calculate the relative abundance of each isotopic species by integrating the area under each peak. The isotopic purity is typically expressed as the percentage of the M+3 species relative to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Quantitative NMR (qNMR) can be used to confirm the position of the ¹³C labels and to provide an independent measure of isotopic enrichment.
Objective: To confirm the positions of the ¹³C labels and to determine the overall ¹³C enrichment.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard for quantification (if required)
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum to confirm the overall structure.
-
Acquire a quantitative carbon-13 (¹³C) NMR spectrum. This requires specific acquisition parameters to ensure accurate integration:
-
Use a long relaxation delay (D1) to allow for full relaxation of all carbon nuclei (typically 5-7 times the longest T₁).
-
Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the ¹³C NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals of the ¹³C-labeled carbons and compare them to the integrals of the unlabeled carbons.
-
The enrichment at each labeled position can be calculated by comparing the signal intensity to that of a known internal standard or by assuming 100% abundance for the unlabeled carbons.
-
Mandatory Visualizations
Signaling Pathway of Famotidine
Famotidine is a competitive antagonist of the histamine H₂ receptor. By blocking this receptor, it inhibits the production of gastric acid.
Caption: Famotidine's mechanism of action as a histamine H2 receptor antagonist.
Experimental Workflow for Isotopic Purity Determination
The logical flow for assessing the isotopic purity of this compound involves a combination of mass spectrometry and NMR spectroscopy.
Caption: Workflow for the determination of isotopic purity of this compound.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. A thorough characterization using high-resolution mass spectrometry and NMR spectroscopy is essential to confirm the isotopic distribution and the position of the labels. Researchers, scientists, and drug development professionals must ensure that the isotopic purity of their stable isotope-labeled internal standards meets the stringent requirements of their analytical assays to generate high-quality, reproducible data.
Methodological & Application
Application Note: Quantitative Analysis of Famotidine in Human Plasma Using a Famotidine-13C3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the quantitative analysis of famotidine in human plasma using a stable isotope-labeled internal standard, Famotidine-13C3, with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is sensitive, specific, and suitable for pharmacokinetic studies.
Introduction
Famotidine is a potent histamine H2 receptor antagonist used to treat and prevent ulcers in the stomach and intestines and to treat conditions where the stomach produces too much acid.[1] Accurate quantification of famotidine in biological matrices like plasma is essential for pharmacokinetic and bioequivalence studies.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[4][5]
Experimental Protocols
Materials and Reagents
-
Famotidine reference standard
-
This compound internal standard
-
HPLC-grade methanol and acetonitrile
-
LC-MS grade formic acid
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Deionized water
Preparation of Solutions
-
Stock Solutions: Prepare separate stock solutions of famotidine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the famotidine stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 83.3 ng/mL.
Sample Preparation
The protein precipitation method is a common and effective technique for extracting famotidine from plasma.
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Alternatively, liquid-liquid extraction can be performed by alkalizing the plasma with ammonium hydroxide and extracting with ethyl acetate.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Venusil XBP Phenyl, 100 mm x 2.1 mm, 5 µm) |
| Mobile Phase | A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Famotidine: m/z 338.1 → 189.1; this compound: (Specific transition for the labeled standard should be determined, likely around m/z 341.1 → 192.1) |
Data Presentation
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of famotidine to the internal standard against the nominal concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient (r²).
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 2.5 | Experimental Value |
| 5 | Experimental Value |
| 25 | Experimental Value |
| 50 | Experimental Value |
| 100 | Experimental Value |
| 200 | Experimental Value |
| 250 | Experimental Value |
| The calibration curve for famotidine in human plasma has been shown to be linear over a range of 2.5 to 250.0 ng/mL with a correlation coefficient (r) of 0.9999. Another study demonstrated linearity from 1 to 200 ng/mL. |
Precision and Accuracy
The precision and accuracy of the method are determined by analyzing QC samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 2.5 | Experimental Value | Experimental Value |
| Low | 7.5 | Experimental Value | Experimental Value |
| Medium | 125 | Experimental Value | Experimental Value |
| High | 225 | Experimental Value | Experimental Value |
| Published methods report intra- and inter-day precision with relative standard deviations (RSD) less than 10% and accuracy within 85-115% of the nominal values. |
Recovery and Matrix Effect
The extraction recovery and matrix effect are evaluated to ensure the method's reliability.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | >80% | 89.01% - 95.73% |
| High | >80% | 89.01% - 95.73% |
| Extraction recoveries for famotidine from plasma are typically greater than 80%. The matrix effect should be minimal and consistent across the concentration range. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of famotidine.
Signaling Pathway (Illustrative)
As famotidine is a histamine H2 receptor antagonist, a diagram illustrating this signaling pathway is relevant.
Caption: Famotidine's mechanism of action on the H2 receptor pathway.
Logical Relationships in Method Development
Caption: Key considerations in the development of a quantitative LC-MS/MS method.
References
- 1. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 3. In Vitro Intestinal Permeability Studies and Pharmacokinetic Evaluation of Famotidine Microemulsion for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Famotidine in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of famotidine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive stomach acid production. Accurate and reliable quantification of famotidine in human plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of famotidine in human plasma.
Experimental
Materials and Reagents
-
Famotidine reference standard (≥98% purity)
-
Famotidine-d4 (internal standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm or equivalent
Stock and Working Solutions
-
Famotidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of famotidine in 10 mL of methanol.
-
Famotidine-d4 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of famotidine-d4 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the famotidine stock solution in 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples. Prepare a working solution of famotidine-d4 at 100 ng/mL in methanol.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of famotidine from human plasma.
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the labeled tubes.
-
Spike 10 µL of the appropriate famotidine working solution for calibration standards and QCs. For unknown samples, add 10 µL of 50:50 (v/v) methanol:water.
-
Add 200 µL of the internal standard working solution (100 ng/mL famotidine-d4 in methanol) to all tubes.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: A streamlined workflow for the protein precipitation of famotidine from human plasma.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | %A | %B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 10 | 90 |
| 3.50 | 10 | 90 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, monitoring the multiple reaction monitoring (MRM) transitions.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: MRM Transitions and Parameters
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Famotidine | 338.1 | 189.1 | 60 | 10 | 25 | 12 |
| Famotidine-d4 | 342.1 | 190.0 | 60 | 10 | 25 | 12 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Caption: The overall analytical workflow from sample receipt to final report generation.
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 98.5 | 8.2 |
| 2.5 | 101.2 | 6.5 |
| 10 | 99.8 | 4.1 |
| 50 | 102.5 | 3.5 |
| 100 | 100.3 | 2.8 |
| 250 | 98.9 | 3.1 |
| 500 (ULOQ) | 101.8 | 4.5 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (400 ng/mL).
Table 4: Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| 1.0 (LLOQ) | 97.8 | 9.5 | 99.2 | 10.8 |
| 3.0 (LQC) | 103.1 | 7.1 | 101.5 | 8.3 |
| 75.0 (MQC) | 98.6 | 5.2 | 99.8 | 6.1 |
| 400.0 (HQC) | 101.2 | 4.8 | 102.3 | 5.5 |
Recovery and Matrix Effect
The extraction recovery of famotidine was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat standards.
Table 5: Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 3.0 (LQC) | 92.5 | 95.8 |
| 400.0 (HQC) | 94.1 | 97.2 |
Stability
Famotidine was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C for 30 days).
Caption: Key parameters for the validation of the bioanalytical method.
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of famotidine in human plasma. The simple protein precipitation sample preparation and the selective MRM detection provide a robust assay suitable for high-throughput analysis in a clinical or research setting. The method has been successfully validated and meets the requirements for bioanalytical method validation.
Application Note and Protocol for the Quantification of Famotidine using High-Performance Liquid Chromatography with Famotidine-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers.[1][2] Accurate and reliable quantification of famotidine in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and drug development. High-performance liquid chromatography (HPLC) is a primary analytical technique for this purpose, offering high sensitivity and selectivity.[1][3] The use of a stable isotope-labeled internal standard, such as Famotidine-13C3, is the gold standard for quantitative analysis, as it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.[4]
This document provides a detailed protocol for the quantification of famotidine using a reversed-phase HPLC method with mass spectrometric detection (LC-MS), employing this compound as an internal standard. The method is applicable for the analysis of famotidine in biological samples and pharmaceutical dosage forms.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is essential for method development.
| Property | Famotidine | This compound |
| Chemical Formula | C₈H₁₅N₇O₂S₃ | C₅¹³C₃H₁₅N₇O₂S₃ |
| Molecular Weight | 337.45 g/mol | Approx. 340.45 g/mol |
| pKa | 7.1 | ~7.1 |
| Solubility | Freely soluble in dimethylformamide and glacial acetic acid, slightly soluble in methanol, and very slightly soluble in water. | Similar to Famotidine |
| UV Absorbance Max | ~266 nm | ~266 nm |
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of famotidine.
Materials and Reagents
-
Famotidine reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Ammonium hydroxide
-
Formic acid
-
Ethyl acetate
-
Deionized water
-
Blank human plasma/urine (for bioanalytical methods)
-
Appropriate pharmaceutical matrix (for formulation analysis)
Instrumentation and Chromatographic Conditions
A standard HPLC or UPLC system equipped with a mass spectrometer is required.
| Parameter | Specification |
| HPLC System | Waters® 600E multi-solvent delivery system or equivalent |
| Autosampler | Waters® 717 auto-sampler or equivalent |
| Column | Phenomenex Synergi™ Hydro-RP™ C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in water (pH 8.3, adjusted with ammonium hydroxide)B: Acetonitrile |
| Gradient Elution | Start with 14% B, increasing to 32% B over 6 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | Ambient or 25 °C |
| Detector | Mass Spectrometer (e.g., Triple Quadrupole) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | Famotidine: Precursor and product ions to be determined based on instrumentationthis compound: Precursor and product ions to be determined based on instrumentation |
Preparation of Solutions
Stock solutions of both famotidine and this compound should be prepared in 30% methanol at a concentration of 1 mg/mL and stored at 4°C.
Working standard solutions are prepared by diluting the stock solutions with the initial mobile phase to create a series of concentrations for the calibration curve. For plasma samples, a typical range is 6.31 ng/mL to 252 ng/mL. For urine samples, a higher range of 0.188 µg/mL to 75.0 µg/mL may be necessary. The working internal standard solution should be prepared at a fixed concentration (e.g., 83.3 ng/mL for plasma analysis).
Sample Preparation
The following workflows outline the preparation of biological samples.
Caption: Workflow for the extraction of famotidine from plasma samples.
Caption: Workflow for the preparation of urine samples for famotidine analysis.
Method Validation and Data Presentation
The analytical method should be validated according to FDA or ICH guidelines, assessing specificity, linearity, accuracy, precision, sensitivity, and stability.
Linearity
The linearity of the method is determined by analyzing a series of calibration standards. The peak area ratio of famotidine to the internal standard is plotted against the nominal concentration.
| Matrix | Linearity Range | Correlation Coefficient (r²) |
| Maternal & Umbilical Cord Plasma | 0.631 - 252 ng/mL | > 0.99 |
| Urine | 0.075 - 30.0 µg/mL | > 0.99 |
Accuracy and Precision
Accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
| Assay Type | Accuracy (% Recovery) | Precision (% RSD) |
| Intra-day | 94.6% - 106.1% | < 8.8% |
| Inter-day | 95.5% - 107.0% | < 9.3% |
Recovery
The extraction efficiency of the method is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
| Matrix | Extraction Recovery (%) |
| Maternal Plasma | 53% - 64% |
| Umbilical Cord Plasma | 72% - 79% |
System Suitability
Before sample analysis, the chromatographic system should be evaluated to ensure it is performing adequately. This is achieved by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Logical Relationship for Method Development
The development of a robust HPLC method follows a logical progression of steps to achieve the desired separation and quantification.
Caption: Logical workflow for HPLC method development and validation.
Conclusion
The described HPLC-MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate means for the quantification of famotidine in biological matrices. The detailed protocol and validation data presented herein serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and pharmaceutical quality control. Adherence to these guidelines will ensure reliable and reproducible results for the analysis of this important H2-receptor antagonist.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Famotidine-13C3 for Enhanced Bioequivalence Assessment of Famotidine Formulations
References
- 1. Clinical pharmacokinetics of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation techniques for plasma analysis with Famotidine-13C3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of plasma samples for the quantitative analysis of Famotidine, using Famotidine-13C3 as an internal standard. The methodologies described are based on established bioanalytical techniques and are suitable for pharmacokinetic and bioequivalence studies.
Introduction
Accurate quantification of Famotidine in plasma is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C to prevent degradation of the analyte.
-
Internal Standard Spiking: To 100 µL of plasma sample in a clean microcentrifuge tube, add a specific volume of this compound internal standard working solution to achieve a final concentration of 83.3 ng/mL.[1] Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.[2] The 3:1 solvent-to-plasma ratio is a common starting point.[3]
-
Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, ensuring that the protein pellet is not disturbed.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the organic solvent, which can improve chromatographic performance.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of 0.1% aqueous formic acid and methanol). Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Result | Citation |
| Extraction Recovery | > 80% | |
| Relative Recovery | 97.23% to 99.64% | |
| Matrix Effect | 89.01% to 95.73% | |
| Linearity Range | 2.5 - 250.0 ng/mL | |
| Intra-day Precision (%RSD) | 2.30% - 4.32% |
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method can provide cleaner extracts compared to PPT.
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.
-
Internal Standard Spiking: To 150 µL of plasma sample in a clean tube, add 15 µL of the this compound internal standard working solution.
-
pH Adjustment: Alkalinize the plasma sample by adding a small volume of ammonium hydroxide. This increases the extraction efficiency of Famotidine into an organic solvent.
-
Addition of Extraction Solvent: Add an appropriate volume of an immiscible organic solvent, such as ethyl acetate. A common ratio is 2:1 or 3:1 of organic solvent to plasma.
-
Extraction: Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the samples to facilitate phase separation.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Repeat Extraction (Optional): For improved recovery, the extraction can be repeated by adding another aliquot of the organic solvent to the remaining aqueous phase, vortexing, centrifuging, and combining the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Result | Citation |
| Extraction Recovery | 53% to 79% | |
| Matrix Effect | < 17% | |
| Linearity Range | 0.631 - 252 ng/mL | |
| Accuracy | 93% to 110% | |
| Intra- and Inter-day Precision (%RSD) | < 14% |
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can produce very clean extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent. Cation-exchange SPE is particularly effective for basic compounds like Famotidine.
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.
-
Internal Standard Spiking: Spike the plasma sample with the this compound internal standard.
-
Sample Pre-treatment: Dilute the plasma sample with an appropriate acidic buffer (e.g., 0.1% formic acid in water) to ensure the analyte is in the correct ionization state for retention on the cation-exchange sorbent.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., benzenesulfonic acid-based, SCX) by passing methanol followed by the acidic buffer through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the acidic buffer and then with a weak organic solvent (e.g., methanol) to remove endogenous interferences.
-
Elution: Elute the Famotidine and this compound from the cartridge using a small volume of a methanolic solution containing a small percentage of a strong base, such as ammonium hydroxide (e.g., 5% ammonia in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Result | Citation |
| Linearity Range | 0.5 - 500 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | |
| Intra-day Precision (%RSD) | < 10% |
Experimental Workflow
Caption: Workflow for Plasma Sample Preparation.
Signaling Pathway (Illustrative)
The following diagram illustrates the mechanism of action of Famotidine, which is relevant to its therapeutic drug monitoring.
Caption: Famotidine's Mechanism of Action.
References
- 1. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of Famotidine in Human Plasma and Urine by Isotope Dilution Mass Spectrometry using Famotidine-¹³C₃
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative determination of Famotidine in human plasma and urine using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs Famotidine-¹³C₃ as a stable isotope-labeled internal standard to ensure high accuracy and precision. The methodology encompasses sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Famotidine is a potent histamine H₂ receptor antagonist widely used to treat and prevent peptic ulcers and gastroesophageal reflux disease. Accurate quantification of Famotidine in biological matrices is crucial for clinical and pharmaceutical research. Isotope dilution mass spectrometry is a primary method for quantitative analysis, offering high specificity and accuracy by using a stable isotope-labeled analogue of the analyte as an internal standard.[1] This note provides a detailed protocol for the analysis of Famotidine using Famotidine-¹³C₃, a reliable internal standard for such assays.[2]
Experimental Protocols
Materials and Reagents
-
Famotidine reference standard
-
Famotidine-¹³C₃ (Internal Standard - IS)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate[2]
-
Ammonium acetate and ammonium hydroxide[2]
-
Formic acid
-
Ultrapure water
-
Human plasma (K₂-EDTA) and urine
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Famotidine and Famotidine-¹³C₃ in 30% methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Famotidine stock solution in an appropriate solvent (e.g., 30% methanol or mobile phase) to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a working solution of Famotidine-¹³C₃ at a suitable concentration (e.g., 83.3 ng/mL for plasma, 6.25 µg/mL for urine) in the same solvent as the working standards.
Sample Preparation
For Human Plasma:
-
To 150 µL of plasma, add 15 µL of the Famotidine-¹³C₃ internal standard working solution and 15 µL of the respective Famotidine standard or blank solvent.
-
Alkalize the sample with ammonium hydroxide.
-
Perform liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.
-
Repeat the extraction step.
-
Evaporate the combined organic layers to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
For Human Urine:
-
To 25 µL of urine, add 10 µL of the Famotidine-¹³C₃ internal standard working solution and 10 µL of the respective Famotidine standard or blank solvent.
-
Dilute the sample directly with the initial mobile phase.
-
Vortex and inject directly into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Phenomenex Synergi™ Hydro-RP™ (150 x 4.6 mm, 4 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 8.3 (adjusted with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 14% B, increase to 32% B over 6 minutes |
| Flow Rate | 1.0 mL/min (with a 4:1 split, 200 µL/min to MS) |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 45 V |
| Source Temperature | 90°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 500 L/h |
| Cone Gas Flow | 100 L/h |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |
Data Presentation
Table 1: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Famotidine | 338.1 | 189.1 |
| Famotidine-¹³C₃ | 341.1 (calculated) | 192 (reported for ¹³C-labeled) |
Table 2: Calibration Curve and Linearity
| Matrix | Calibration Range | Correlation Coefficient (r²) |
| Human Plasma | 0.631 - 252 ng/mL | > 0.99 |
| Human Urine | 0.075 - 30.0 µg/mL | > 0.99 |
Table 3: Method Validation Parameters
| Parameter | Plasma | Urine |
| Intra-day Precision (%RSD) | < 14% | < 14% |
| Inter-day Precision (%RSD) | < 14% | < 14% |
| Accuracy | 93% - 110% | 93% - 110% |
| Extraction Recovery | 53% - 79% | N/A (Direct Dilution) |
| Matrix Effect | < 17% | < 17% |
Workflow Diagram
Caption: Experimental workflow for Famotidine analysis.
Conclusion
The described isotope dilution mass spectrometry method using Famotidine-¹³C₃ provides a reliable, specific, and accurate approach for the quantification of Famotidine in human plasma and urine. The detailed protocol for sample preparation and LC-MS/MS analysis, along with the presented performance data, demonstrates its suitability for demanding applications in clinical and pharmaceutical research.
References
- 1. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Famotidine in Human Plasma using Liquid Chromatography-Mass Spectrometry with Selected Ion Monitoring
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of famotidine in human plasma using liquid chromatography coupled with mass spectrometry (LC-MS). The method employs Selected Ion Monitoring (SIM) for the detection of famotidine and its stable isotope-labeled internal standard, Famotidine-13C3. A simple protein precipitation procedure allows for high-throughput sample processing, making this method well-suited for pharmacokinetic studies and clinical research. The described protocol demonstrates excellent linearity, precision, and accuracy, meeting the requirements for reliable bioanalysis.
Introduction
Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[1] Accurate measurement of famotidine concentrations in biological matrices is crucial for pharmacokinetic assessments and drug development. This application note details a validated LC-MS method utilizing Selected Ion Monitoring (SIM), a technique that enhances sensitivity by focusing the mass spectrometer on a limited mass-to-charge ratio range.[2][3][4] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]
Experimental Workflow
Caption: Workflow for the LC-MS analysis of Famotidine.
Experimental Protocols
Materials and Reagents
-
Analytes: Famotidine reference standard, this compound internal standard.
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Reagents: Formic acid, ammonium acetate, HPLC-grade water.
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
Instrumentation
-
Liquid Chromatography: UPLC or HPLC system (e.g., Waters Acquity UPLC or equivalent).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of famotidine and this compound in a suitable solvent such as 30% methanol.
-
Working Standard Solutions: Serially dilute the famotidine stock solution to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 83.3 ng/mL for plasma samples).
Sample Preparation: Protein Precipitation
-
Pipette 150 µL of human plasma into a microcentrifuge tube.
-
Add 15 µL of the this compound internal standard working solution.
-
Add a protein precipitating agent, such as methanol.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 stationary phase column is suitable for separation (e.g., Phenomenex Synergi™ Hydro-RP™).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution of 10 mM ammonium acetate or 0.1% formic acid is commonly employed.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Famotidine: m/z 189 (product ion). The precursor ion is typically m/z 338.1.
-
This compound: m/z 192 (product ion).
-
-
Key MS Parameters:
-
Capillary Voltage: ~3.5 kV.
-
Cone Voltage: ~45 V.
-
Source Temperature: ~90°C.
-
Desolvation Temperature: ~350°C.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of similar LC-MS methods for famotidine quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Famotidine | 338.1 | 189.1 | |
| This compound | Inferred ~341.1 | 192 | |
| Famotidine-d4 | 342.1 | 190 |
| Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | 0.631 - 252 ng/mL | 0.631 ng/mL | < 8.8% | < 9.3% | 94.6 - 107.0% | |
| Human Plasma | 2.5 - 250 ng/mL | 2.5 ng/mL | 2.30% - 4.32% | Not Reported | Not Reported | |
| Rat Plasma | 1 - 200 ng/mL | 1 ng/mL | Not Reported | Not Reported | Not Reported | |
| Human Plasma | 0.5 - 500 ng/mL | 0.5 ng/mL | < 10% | Not Reported | Not Reported |
Conclusion
The described LC-MS method using Selected Ion Monitoring is a highly sensitive and specific approach for the quantification of famotidine in human plasma. The use of this compound as an internal standard ensures the reliability of the results. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method a valuable tool for researchers, scientists, and drug development professionals in the fields of pharmacokinetics and clinical research.
References
Application Notes and Protocols for Famotidine-13C3 in Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Famotidine-13C3 in drug interaction studies, with a particular focus on its role as a selective inhibitor of the Multidrug and Toxin Extrusion Protein 1 (MATE1). This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key biological pathways and experimental workflows.
Introduction
Famotidine, a histamine H2-receptor antagonist, is primarily used to reduce gastric acid production. Beyond its therapeutic effects, famotidine has been identified as a selective inhibitor of the MATE1 transporter, a key protein in the renal excretion of cationic drugs.[1][2] This makes famotidine a valuable tool for investigating potential drug-drug interactions (DDIs) involving MATE1. This compound, a stable isotope-labeled version of famotidine, serves as an ideal internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in pharmacokinetic studies.[1][3][4]
Understanding the potential for a new molecular entity to interact with transporters like MATE1 is a critical component of drug development, as recommended by the International Transporter Consortium (ITC). Famotidine's selectivity for MATE1 over other transporters like MATE2 and Organic Cation Transporter 2 (OCT2) at clinical concentrations makes it a useful probe for elucidating the specific contribution of MATE1 to drug disposition.
Application: Investigating MATE1-Mediated Drug Interactions
Famotidine can be used as a perpetrator drug in clinical DDI studies to assess if a new investigational drug is a substrate of the MATE1 transporter. Co-administration of famotidine with a potential MATE1 substrate can lead to changes in the substrate's pharmacokinetics, such as an increase in plasma concentration and a decrease in renal clearance.
Key Advantages of Using Famotidine in DDI Studies:
-
Selective MATE1 Inhibition: At therapeutic doses, famotidine selectively inhibits MATE1 with minimal impact on other important renal transporters like OCT2.
-
Well-Characterized Pharmacokinetics: The pharmacokinetic profile of famotidine is well-established.
-
Established Safety Profile: Famotidine is a widely used and well-tolerated drug.
Quantitative Data from a Clinical DDI Study: Famotidine and Metformin
A clinical study in healthy volunteers investigated the effect of famotidine on the pharmacokinetics of metformin, a known MATE1 substrate. The following tables summarize the key quantitative findings from this study.
Table 1: In Vitro Inhibitory Potency of Famotidine against Cationic Transporters
| Transporter | IC50 (μM) |
| hMATE1 | 0.25 |
| hMATE2 | 2.5 |
| hOCT1 | 19 |
| hOCT2 | 66 |
Table 2: Pharmacokinetic Parameters of Metformin with and without Co-administration of Famotidine
| Pharmacokinetic Parameter | Metformin Alone (Mean ± SD) | Metformin + Famotidine (Mean ± SD) | Geometric Mean Ratio (90% CI) | P-value |
| AUC0-inf (ng·h/mL) | 18,300 ± 4,500 | 18,700 ± 4,300 | 1.02 (0.94 - 1.11) | > 0.05 |
| Cmax (ng/mL) | 2,100 ± 500 | 2,200 ± 500 | 1.05 (0.95 - 1.16) | > 0.05 |
| Renal Clearance (CLr) (mL/min) | 480 ± 110 | 410 ± 100 | 0.85 (0.78 - 0.93) | < 0.05 |
| Estimated Bioavailability (F) | 0.45 ± 0.11 | 0.56 ± 0.12 | 1.24 (1.12 - 1.38) | < 0.005 |
Experimental Protocols
Clinical Drug-Drug Interaction Study Protocol
This protocol is based on a clinical trial evaluating the effect of famotidine on metformin pharmacokinetics.
Study Design:
-
A randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of the investigational drug (e.g., metformin).
-
Washout Period: A sufficient washout period (e.g., 7 days) is implemented between treatments.
-
Period 2: Subjects receive multiple doses of famotidine to achieve steady-state concentrations, followed by co-administration of a single oral dose of the investigational drug.
Dosing Regimen:
-
Investigational Drug (Victim): e.g., Metformin 1000 mg single oral dose.
-
Perpetrator Drug (Inhibitor): Famotidine 40 mg orally twice daily for 5 days. On day 5, the investigational drug is co-administered with the morning dose of famotidine.
Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-dose and at specified time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) post-dose of the investigational drug in both periods.
-
Urine samples are collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) to determine renal clearance.
Bioanalytical Method:
-
Plasma and urine concentrations of the investigational drug and its metabolites are quantified using a validated LC-MS/MS method. This compound is used as the internal standard for the quantification of famotidine.
Data Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, tmax, CL/F, CLr) are calculated using non-compartmental analysis.
-
The geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for the pharmacokinetic parameters of the investigational drug with and without famotidine are determined to assess the magnitude of the interaction.
Bioanalytical Method for Famotidine and this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of famotidine using this compound as an internal standard.
Materials and Reagents:
-
Famotidine and this compound reference standards
-
Human plasma (with anticoagulant)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid, Ammonium acetate
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Famotidine: Precursor ion > Product ion (e.g., m/z 338.1 > 159.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 341.1 > 162.1)
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of famotidine into blank plasma.
-
The concentration range should cover the expected concentrations in the study samples.
-
The method should be validated according to regulatory guidelines for accuracy, precision, selectivity, and stability.
Visualizations
Renal Transporter Interaction Workflow
Mechanism of Renal Cationic Drug Excretion and MATE1 Inhibition
Mechanism of OAT1/3 Mediated Drug Uptake
References
- 1. The Effect of Famotidine, a MATE1-Selective Inhibitor, on the Pharmacokinetics and Pharmacodynamics of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Standard Operating Procedure for Famotidine-13C3 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of Famotidine-13C3 stock solutions. This compound is a stable isotope-labeled internal standard essential for the quantitative analysis of famotidine in biological matrices by mass spectrometry.[1][2] Adherence to this protocol ensures the accuracy, precision, and reliability of analytical data.
Physicochemical Properties and Solubility Data
This compound is the ¹³C- and deuterium-labeled version of Famotidine, a potent histamine H2-receptor antagonist.[2] Its primary application is as an internal standard in quantitative bioanalysis.[2]
Table 1: Physicochemical Properties of Famotidine and its Labeled Analog
| Property | Famotidine | Famotidine-13C-d3 | Source(s) |
|---|---|---|---|
| Molecular Formula | C₈H₁₅N₇O₂S₃ | C₇[¹³C]H₁₂D₃N₇O₂S₃ | [3] |
| Molecular Weight | 337.43 g/mol | 341.5 g/mol | |
| Appearance | White to pale yellow crystalline compound | Solid |
| Primary Use | Histamine H2-receptor antagonist | Internal standard for quantification | |
Table 2: Solubility Data
| Solvent | Famotidine-13C-d3 Solubility | Famotidine Solubility | Source(s) |
|---|---|---|---|
| Methanol | Soluble | Slightly Soluble (0.3% w/v) | |
| Dimethylformamide (DMF) | Soluble | Soluble (80% w/v) | |
| Dimethyl sulfoxide (DMSO) | Soluble | Not specified | |
| Water | Not specified | Very Slightly Soluble (0.1% w/v) | |
| Ethanol | Not specified | Practically Insoluble (<0.01% w/v) |
| 30% Methanol (in water) | Soluble (used for stock solution) | Not specified | |
Experimental Protocol: Stock and Working Solution Preparation
This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound and subsequently diluting it to a working solution concentration.
Materials and Equipment
-
This compound solid compound
-
HPLC-grade Methanol
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with screw caps for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid inhalation, ingestion, or skin contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
-
Famotidine may cause dizziness or headache; if you feel unwell, seek fresh air and medical attention if symptoms persist.
Preparation of 1 mg/mL Primary Stock Solution
-
Equilibration: Allow the vial containing the this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance and transfer it into a 1 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 0.7 mL of HPLC-grade methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, vortex for 30 seconds or sonicate for 2-5 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, add methanol to bring the final volume to the 1 mL mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the solution to a pre-labeled amber glass vial. The label should include the compound name (this compound), concentration (1 mg/mL), solvent (Methanol), preparation date, and preparer's initials.
Preparation of Working Solutions (Example: 10 µg/mL)
Working solutions should be prepared fresh daily or as required by the specific analytical method.
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (e.g., 30% methanol, depending on the analytical method's mobile phase compatibility).
-
Cap the flask and invert it 10-15 times to ensure thorough mixing.
-
This yields a 10 µg/mL working solution. Further serial dilutions can be performed to achieve the desired final concentration for spiking into calibration standards and quality control samples. For instance, working solutions for internal standards have been prepared at concentrations like 83.3 ng/mL for plasma analysis and 6.25 µg/mL for urine samples.
Storage and Stability
Proper storage is critical to maintain the integrity of the stock solution.
Table 3: Recommended Storage Conditions and Stability
| Solution Type | Storage Temperature | Container | Stability Notes | Source(s) |
|---|---|---|---|---|
| Solid Compound | As per manufacturer's instructions (typically -20°C) | Original vial | Protect from light and moisture. | |
| Primary Stock Solution | 2°C to 8°C (Refrigerated) | Amber glass vial | Stable for at least 7 days when kept in the refrigerator. |
| Diluted/Working Solutions | 2°C to 8°C (Refrigerated) | Amber glass vial | Recommended to be used within 48 hours. For aqueous suspensions, stability can be up to 30 days when refrigerated. | |
Note: Avoid repeated freeze-thaw cycles. If a solution freezes during storage, allow it to return to room temperature completely and ensure all components are solubilized before use.
Workflow and Logic Diagrams
The following diagrams illustrate the key processes described in this document.
Caption: Workflow for this compound stock and working solution preparation.
References
Application Note: Quantification of Famotidine in Human Urine using Stable Isotope Dilution LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative determination of famotidine in human urine samples. The methodology employs Famotidine-13C3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. The described protocol involves a simple dilution of the urine sample followed by direct injection, minimizing sample preparation time and potential for error. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where reliable quantification of famotidine is required.
Introduction
Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive stomach acid production.[1][2] A significant portion of famotidine is excreted unchanged in the urine, making urinalysis a valuable tool for assessing patient compliance and conducting pharmacokinetic studies.[1][3]
Stable isotope dilution analysis (SIDA) coupled with LC-MS is a powerful analytical technique for the accurate quantification of small molecules in complex biological matrices.[4] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z), provides superior quantitative accuracy compared to other methods. This is because the SIL-IS experiences the same sample preparation variations and matrix effects as the unlabeled analyte, allowing for reliable correction. This application note provides a detailed protocol for the analysis of famotidine in urine using this compound as an internal standard.
Experimental Workflow
Caption: Workflow for famotidine quantification in urine.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS method for the quantification of famotidine in urine using this compound as an internal standard.
Table 1: Calibration Curve for Famotidine in Urine
| Concentration Range (µg/mL) | Regression Equation (y = ax + b) | Correlation Coefficient (r²) |
| 0.075 - 30.0 | y = 0.138x + 0.002 | > 0.99 |
y represents the peak area ratio of famotidine to the internal standard, and x is the concentration of famotidine.
Table 2: Accuracy and Precision of the Method
| QC Level | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 94.6 - 106.1 | < 8.8 | 95.5 - 107.0 | < 9.3 |
| Medium | 94.6 - 106.1 | < 8.8 | 95.5 - 107.0 | < 9.3 |
| High | 94.6 - 106.1 | < 8.8 | 95.5 - 107.0 | < 9.3 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 0.075 - 30.0 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.075 |
| Matrix Effect (%) | < 17 |
| Stability (RSD) | < 15% |
Protocols
Preparation of Stock and Working Solutions
-
Famotidine Stock Solution: Prepare a stock solution of famotidine in 30% methanol.
-
This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in 30% methanol.
-
Famotidine Working Standard Solutions: Prepare working standard solutions of famotidine by diluting the stock solution with 30% methanol to concentrations ranging from 0.188 µg/mL to 75.0 µg/mL.
-
IS Working Solution: Prepare the internal standard working solution at a final concentration of 6.25 µg/mL by diluting the IS stock solution.
-
Storage: All stock and working solutions should be stored at 4°C.
Preparation of Calibration and Quality Control (QC) Samples
-
Calibration Samples:
-
Add 10 µL of each famotidine working standard solution and 10 µL of the IS working solution to 25 µL of blank urine.
-
This will yield final famotidine concentrations of 0.075, 0.150, 0.300, 0.750, 7.50, 15.0, 22.5, and 30.0 µg/mL.
-
-
QC Samples:
-
Prepare QC samples in a similar manner at low, medium, and high concentration levels, as well as for the lower limit of quantification (LLOQ).
-
Sample Preparation
-
Urine samples require minimal preparation.
-
Directly dilute the urine samples with the initial mobile phase before injection into the HPLC system.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 4: Liquid Chromatography Parameters
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Phenomenex Synergi™ Hydro-RP™ or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in water (pH 8.3 with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized for separation of famotidine and internal standard |
| Flow Rate | To be optimized |
| Injection Volume | To be optimized |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Precursor Ion (m/z) | Famotidine: 338 |
| Product Ions (m/z) | Famotidine: 189 and 259 |
| Internal Standard | Carbon-13-labeled famotidine |
Note: The precursor ion for famotidine (m/z 338) may show lower sensitivity and a higher baseline; monitoring product ions can provide better results.
Data Analysis
Caption: Logical flow of data analysis.
-
Peak Integration: Integrate the peak areas of famotidine and the this compound internal standard in the chromatograms.
-
Ratio Calculation: Calculate the peak area ratio of famotidine to the internal standard for all standards, QCs, and unknown samples.
-
Calibration Curve Generation: Generate a calibration curve by plotting the peak area ratio (y-axis) against the corresponding famotidine concentration (x-axis) for the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Concentration Determination: Determine the concentration of famotidine in the unknown urine samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in an LC-MS method provides a highly accurate, precise, and reliable means of quantifying famotidine in human urine samples. The simple "dilute-and-shoot" sample preparation protocol makes this method efficient and suitable for high-throughput analysis in a research setting. This application note provides a comprehensive framework for researchers to implement this methodology for their specific needs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Famotidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. HPLC reveals famotidine in the urine up to five days after a single 20 mg oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Famotidine Bioanalysis with Famotidine-13C3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the bioanalysis of famotidine, with a focus on mitigating matrix effects using its stable isotope-labeled internal standard, Famotidine-13C3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS bioanalysis of famotidine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like famotidine, by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine).[1] These effects, which can manifest as ion suppression or enhancement, pose a significant challenge as they can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[1] In the analysis of famotidine from biological samples, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1]
Q2: How does using this compound as an internal standard help in overcoming matrix effects?
A2: A stable isotope-labeled internal standard, such as this compound, is the ideal choice for mitigating matrix effects.[2] Because it is structurally almost identical to famotidine, it co-elutes and experiences nearly the same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: How can I assess the extent of matrix effects in my famotidine assay?
A3: The presence and magnitude of matrix effects can be evaluated using a post-extraction spike analysis.[1] This involves comparing the peak area of famotidine spiked into an extracted blank matrix sample with the peak area of famotidine in a pure solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 implies no matrix effect.
Q4: What are the key considerations for sample preparation to minimize matrix effects for famotidine analysis?
A4: Effective sample preparation is crucial for removing interfering components. While protein precipitation (PPT) is a simple method, it is often insufficient in removing phospholipids and other sources of matrix effects. More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at producing cleaner samples and reducing matrix effects. For instance, a successful method for famotidine in plasma involves alkalizing the sample with ammonium hydroxide followed by a double extraction with ethyl acetate.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Famotidine Signal (%CV > 15%) | 1. Significant and variable matrix effects.2. Inconsistent sample extraction.3. Instability of famotidine in the processed sample. | 1. Implement a more robust sample cleanup method like LLE or SPE.2. Ensure uniformity in all extraction steps (e.g., vortexing time, solvent volumes).3. Use a cooled autosampler (e.g., 4°C) and analyze samples promptly after preparation. |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible mobile phase pH with famotidine's pKa.2. Column overload.3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH. For C18 columns, a pH around 3 (using formic acid) or a higher pH around 8.3 (using ammonium acetate) can provide good peak shape for the basic compound famotidine.2. Reduce the injection volume or dilute the sample.3. Utilize a column with end-capping or explore a different stationary phase chemistry. |
| Low Famotidine Recovery | 1. Inefficient extraction from the sample matrix.2. Analyte loss due to adsorption to container surfaces.3. Degradation of famotidine during sample processing. | 1. For LLE, optimize the extraction solvent and pH. For SPE, ensure the appropriate sorbent, wash, and elution solvents are selected.2. Use low-adsorption tubes and vials.3. Investigate the stability of famotidine under the specific extraction conditions. |
| Significant Ion Suppression (Low Matrix Factor) | 1. Co-elution of phospholipids from the biological matrix.2. High salt concentration in the final extract.3. Interference from endogenous metabolites. | 1. Adjust the chromatographic gradient to separate famotidine from the phospholipid elution zone.2. Employ SPE, which is effective at removing salts.3. Use a divert valve to direct early-eluting salts and late-eluting components away from the mass spectrometer source. |
Experimental Protocols and Data
Detailed Methodology for Famotidine Bioanalysis in Human Plasma
This protocol is based on a validated LC-MS method using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of famotidine and this compound in 30% methanol.
-
Prepare working standard solutions of famotidine for the calibration curve and quality control (QC) samples by diluting the stock solution.
-
Prepare the internal standard (IS) working solution at a suitable concentration (e.g., 83.3 ng/mL for plasma analysis).
2. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 150 µL of human plasma into a microcentrifuge tube.
-
Add 15 µL of the appropriate famotidine working solution (for calibration and QC samples) or blank solution.
-
Add 15 µL of the this compound internal standard working solution to all samples except the blank.
-
Alkalize the plasma samples with ammonium hydroxide.
-
Perform a double extraction with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: Phenomenex Synergi™ Hydro-RP™ column (150 × 4.6 mm, 4 μm).
-
Mobile Phase: A gradient elution using acetonitrile and 10 mM ammonium acetate (pH 8.3, adjusted with ammonium hydroxide).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS method for famotidine using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Matrix | Concentration Range | Correlation Coefficient (r²) |
| Maternal & Umbilical Cord Plasma | 0.631 - 252 ng/mL | > 0.99 |
| Urine | 0.075 - 30.0 µg/mL | > 0.99 |
Table 2: Accuracy and Precision (Inter- and Intra-day)
| Parameter | Value |
| Relative Deviation | < 14% |
| Accuracy | 93% - 110% |
Table 3: Extraction Recovery and Matrix Effect
| Matrix | Extraction Recovery | Matrix Effect |
| Maternal Plasma | 53% - 64% | < 17% |
| Umbilical Cord Plasma | 72% - 79% | < 17% |
| Urine | Not Applicable (Direct Dilution) | < 17% |
Visualized Workflows and Logic
Experimental Workflow for Famotidine Bioanalysis
Caption: A streamlined workflow for the bioanalysis of famotidine in plasma.
Troubleshooting Logic for Inaccurate Quantification
Caption: A decision tree for troubleshooting inaccurate famotidine quantification.
References
Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS Analysis of Famotidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the LC-MS/MS analysis of famotidine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of famotidine?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, famotidine, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity for famotidine, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[2] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Q2: What are the common causes of ion suppression in famotidine analysis?
A2: Common causes of ion suppression in the analysis of famotidine from biological matrices (e.g., plasma, urine) include:
-
Co-eluting Endogenous Components: Phospholipids, salts, and proteins from the biological matrix can co-elute with famotidine and compete for ionization in the MS source.[3]
-
Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression. Formic acid is a more MS-friendly alternative.
-
High Analyte Concentration: At high concentrations, the detector response for an analyte can become non-linear, leading to a phenomenon that mimics ion suppression.
-
Non-volatile Salts and Buffers: These can accumulate in the ion source and interfere with the ionization process.
Q3: How can I determine if my famotidine assay is affected by ion suppression?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a famotidine standard solution into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another method is the post-extraction spike analysis, where the peak area of famotidine spiked into an extracted blank matrix is compared to the peak area of famotidine in a pure solvent. A lower response in the matrix sample signifies ion suppression.
Q4: What is a suitable internal standard (IS) for famotidine analysis to compensate for ion suppression?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as famotidine-d4. A SIL-IS has nearly identical physicochemical properties to famotidine and will co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio. If a SIL-IS is unavailable, a structural analog with similar chromatographic and ionization behavior can be used.
Troubleshooting Guides
Problem: Low or inconsistent famotidine signal intensity.
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low famotidine signal intensity.
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is highly effective at removing interfering components like phospholipids and salts. Cation-exchange SPE cartridges have been successfully used for famotidine extraction from plasma.
-
Liquid-Liquid Extraction (LLE): LLE can also provide very clean samples.
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and may lead to significant ion suppression. Methanol is commonly used for protein precipitation in famotidine analysis.
-
-
Optimize Chromatographic Conditions:
-
Modify Gradient Elution: Adjust the mobile phase gradient to achieve better separation of famotidine from co-eluting matrix components.
-
Change Stationary Phase: Using a column with a different chemistry (e.g., C18 to phenyl-hexyl) can alter selectivity and improve separation. Several methods for famotidine utilize a C18 column.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS like famotidine-d4 is the best way to compensate for ion suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is only feasible if the famotidine concentration is high enough to be detected after dilution.
Problem: Poor reproducibility of quality control (QC) samples.
Possible Cause: Variable matrix effects between different samples.
Solutions:
-
Implement a Robust Sample Preparation Method: A consistent and efficient sample cleanup using SPE or LLE will minimize variability in matrix effects.
-
Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Famotidine standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., extracted plasma from a drug-free subject)
-
Mobile phase
Procedure:
-
Equilibrate the LC system with the mobile phase.
-
Set up the syringe pump to deliver a constant flow of the famotidine standard solution (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path between the analytical column and the MS ion source using a tee-piece.
-
Infuse the famotidine solution and acquire MS/MS data in MRM mode for the famotidine transition (e.g., m/z 338.1 → 189.1). A stable, elevated baseline should be observed.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the baseline of the famotidine signal. Any significant drop in the signal indicates ion suppression caused by co-eluting components from the matrix.
Caption: Experimental setup for post-column infusion.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Famotidine Analysis
| Sample Preparation Method | Reported Recovery/Matrix Effect | Advantages | Disadvantages | References |
| Protein Precipitation (Methanol) | Extraction recovery >80%; Matrix effect: 89.01% - 95.73% | Simple, fast | Least effective at removing interferences, potential for significant ion suppression | |
| Solid-Phase Extraction (SPE) | Not explicitly quantified in reviewed famotidine literature, but generally provides cleaner extracts | Highly effective at removing salts and phospholipids | More complex and time-consuming than PPT | |
| Liquid-Liquid Extraction (LLE) | Extraction recovery: 53% - 79% | Produces clean samples | Can be labor-intensive, requires solvent optimization |
Table 2: Reported LC-MS/MS Method Parameters for Famotidine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Gemini-NX C18 | Venusil XBP Phenyl | Phenomenex Synergi™ Hydro-RP™ |
| Mobile Phase | Methanol and water with 0.1% formic acid | 0.1% aqueous formic acid and methanol (60:40) | Acetonitrile and 10 mM ammonium acetate (pH 8.3) |
| Flow Rate | 0.4 mL/min | Not specified | Not specified |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition | m/z 338.1 → 189.1 | Not specified | Precursor m/z 338, Product m/z 189 |
| Internal Standard | Famotidine-d4 | Not specified | Carbon-13-labeled famotidine |
| Reference |
References
Technical Support Center: Optimizing Mobile Phase for Famotidine and Famotidine-13C3 Separation
Welcome to the technical support center for optimizing the chromatographic separation of famotidine and its isotopically labeled internal standard, Famotidine-13C3. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for separating famotidine and this compound?
A good starting point for reversed-phase HPLC analysis is a buffered aqueous phase with an organic modifier. Based on existing methods for famotidine and its impurities, a common mobile phase consists of a mixture of an acetate or phosphate buffer and acetonitrile.[1][2] A typical starting ratio would be in the range of 93:7 to 87:13 (aqueous:organic).[1][2]
Q2: Why am I observing poor peak shape (e.g., tailing) for my famotidine or this compound peak?
Poor peak shape, especially tailing, is a frequent issue when analyzing basic compounds like famotidine on silica-based C18 columns. This is often caused by the interaction of the amine groups in famotidine with residual silanol groups on the stationary phase. To address this, consider the following mobile phase modifications:
-
Adjusting pH: Lowering the mobile phase pH (e.g., to 3.0) can protonate the silanol groups, minimizing their interaction with the basic analyte.[1]
-
Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and significantly improve peak symmetry.
-
Using an Ion-Pairing Agent: For enhancing retention and improving peak shape, an ion-pairing agent like 1-hexane sodium sulfonate can be added to the mobile phase.
Q3: How can I improve the resolution between famotidine and this compound?
Achieving baseline separation between an analyte and its isotopically labeled counterpart requires a highly efficient chromatographic system. Here are some strategies to improve resolution:
-
Optimize Organic Solvent Percentage: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower organic content generally increases retention time and can improve resolution.
-
Evaluate Different Organic Modifiers: While acetonitrile is common, methanol can offer different selectivity and may improve the separation.
-
Adjust pH: A slight adjustment in the mobile phase pH can alter the ionization state of famotidine, potentially leading to better separation from its isotopic analog.
-
Employ a shallower gradient: If using a gradient method, decreasing the gradient slope can provide more time for the two compounds to separate.
-
Select a High-Efficiency Column: Utilize a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase the number of theoretical plates and enhance resolution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Famotidine and this compound | Inappropriate mobile phase composition (organic ratio, pH). | Systematically adjust the organic-to-aqueous ratio. Optimize the mobile phase pH to potentially alter selectivity. |
| Column with low efficiency. | Switch to a column with smaller particle size or a longer length. | |
| Gradient slope is too steep (if applicable). | Decrease the gradient slope to improve separation. | |
| Peak Tailing | Interaction with residual silanols on the column. | Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1-0.2%). Lower the mobile phase pH to around 3.0. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for every run. Use a calibrated pH meter. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. | |
| Insufficient column equilibration. | Equilibrate the column with the mobile phase for a sufficient time before injection, especially for gradient methods. | |
| High Backpressure | Buffer precipitation in the mobile phase. | Ensure the buffer is fully dissolved. If using a high percentage of organic solvent, check for buffer compatibility. |
| Particulate matter in the mobile phase or sample. | Filter all mobile phase components and samples before use. | |
| Column blockage. | If the pressure remains high, consider back-flushing the column (if the manufacturer allows) or replacing it. |
Experimental Protocols
Below are example HPLC methods that can be used as a starting point for developing a separation method for famotidine and this compound.
Method 1: Isocratic RP-HPLC with Ion-Pairing Agent
This method is adapted from a procedure for separating famotidine and its impurities and can be a good starting point.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, Methanol, and 1-Hexane sodium sulfonate solution. A starting point could be a mixture of buffer and organic modifiers. |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 266 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Method 2: Isocratic RP-HPLC with pH Control and Competing Base
This method focuses on improving peak shape and is based on established protocols for famotidine analysis.
| Parameter | Condition |
| Column | Supelcosil LC-18 or equivalent |
| Mobile Phase | 13:87 (v/v) acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine, with the pH adjusted to 3.0 with phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for the separation of famotidine and this compound.
Caption: Workflow for mobile phase optimization.
References
Technical Support Center: Analysis of Famotidine-13C3 in Biological Matrices
Welcome to the technical support center for the bioanalysis of Famotidine-13C3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio for this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of Famotidine, a potent histamine H2 receptor antagonist used to treat gastrointestinal disorders.[1][2] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard (IS). Its chemical properties are nearly identical to the unlabeled drug (analyte), but it has a different mass due to the inclusion of three carbon-13 isotopes. This allows it to co-elute with Famotidine during chromatography and experience similar matrix effects, enabling accurate quantification and significantly improving the signal-to-noise ratio by correcting for variations in sample preparation and instrument response.[3]
Q2: What are the main challenges when analyzing Famotidine in biological matrices like plasma or urine?
The primary challenges in analyzing Famotidine in biological matrices are matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer.[4] These effects are caused by co-eluting endogenous components of the sample, such as phospholipids and salts, which interfere with the ionization of the analyte and internal standard. Other common issues include poor peak shape, low extraction recovery, and high variability in the signal.
Q3: Which sample preparation technique is best for improving the signal-to-noise ratio of this compound?
The choice of sample preparation technique depends on the desired level of cleanliness and the complexity of the biological matrix. Here's a comparison of common methods:
-
Protein Precipitation (PPT): This is a simple and fast method, often using methanol or acetonitrile, but it may not remove all interfering substances, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts by retaining the analyte on a solid sorbent while matrix components are washed away. This method is particularly effective at removing salts and phospholipids.
For the best signal-to-noise ratio, SPE is often the preferred method due to its superior cleanup capabilities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological samples.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Signal-to-Noise Ratio | High background noise from the biological matrix. Inefficient ionization of this compound. | Optimize the sample preparation method to a more rigorous technique like SPE to remove interfering components. Adjust mobile phase composition and pH to enhance ionization. |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH with the analyte's pKa. Column overload. Secondary interactions with the stationary phase. | Adjust the mobile phase pH; for the basic compound Famotidine, a pH of around 3 often yields good peak shape on a C18 column. Reduce the injection volume or sample concentration. Use a column with end-capping or a different stationary phase. |
| High Variability in Signal (%CV > 15%) | Significant and variable matrix effects. Inconsistent sample extraction. Instability of Famotidine in the processed sample. | Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. Ensure consistent execution of the extraction protocol (e.g., vortexing times, evaporation steps). Check the stability of the analyte in the autosampler and consider using a cooled autosampler. |
| Ion Suppression | Co-elution of phospholipids or other endogenous compounds from the biological matrix. High salt concentration in the final extract. | Modify the chromatographic gradient to separate Famotidine from the interfering components. Implement a more effective sample cleanup method like SPE. Use a divert valve to direct early-eluting salts and late-eluting components away from the mass spectrometer source. |
| Low Extraction Recovery | Inefficient extraction from the sample matrix. Analyte loss due to adsorption to container surfaces. | For LLE, optimize the extraction solvent and pH. For SPE, ensure the correct sorbent, wash, and elution solvents are used. Use silanized glassware or polypropylene tubes to minimize adsorption. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Liquid-Liquid Extraction (LLE) Protocol
-
To 200 µL of plasma, add the internal standard (this compound).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 5-10 minutes.
-
Centrifuge for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS system.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute Famotidine and this compound with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
The following tables summarize quantitative data from various validated bioanalytical methods for Famotidine.
Table 1: Sample Preparation and Recovery
| Method | Matrix | Internal Standard | Extraction Recovery (%) | Reference |
| LLE | Maternal Plasma | This compound | 53 - 64 | |
| LLE | Umbilical Cord Plasma | This compound | 72 - 79 | |
| PPT | Human Plasma | Tizanidine | > 80 |
Table 2: LC-MS/MS Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex Synergi™ Hydro-RP™ | Venusil XBP Phenyl |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate (pH 8.3) | 0.1% aqueous formic acid and methanol (60:40) |
| Ionization Mode | ESI Positive | ESI Positive |
| Linearity Range (ng/mL) | 0.631 - 252 (Plasma) | 2.5 - 250 (Plasma) |
| Matrix Effect (%) | < 17 | 89.01 - 95.73 |
| Reference |
Visualizations
Famotidine's Mechanism of Action
Famotidine is a competitive histamine H2 receptor antagonist. It works by blocking the action of histamine on the parietal cells in the stomach, which in turn reduces the production of gastric acid.
Caption: Famotidine blocks histamine from binding to H2 receptors on parietal cells, inhibiting acid secretion.
General Bioanalytical Workflow for this compound
This workflow outlines the key steps in the quantitative analysis of Famotidine in biological samples using an internal standard.
Caption: A typical workflow for the bioanalysis of Famotidine using a stable isotope-labeled internal standard.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This diagram illustrates a logical approach to troubleshooting a low signal-to-noise ratio in your this compound analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Addressing poor peak shape in famotidine HPLC analysis
Welcome to the technical support center for the HPLC analysis of Famotidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help optimize their chromatographic methods and resolve common issues, particularly poor peak shape.
Troubleshooting Guide
This section addresses specific problems you might encounter during the HPLC analysis of famotidine, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my famotidine peak exhibiting significant tailing?
Answer: Peak tailing for famotidine, a basic compound, is most commonly caused by secondary interactions between the analyte and active silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3] These interactions are stronger and have slower kinetics than the desired hydrophobic interactions, leading to a distorted peak shape.[1]
To address peak tailing, consider the following solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can protonate the silanol groups (Si-OH), reducing their interaction with the protonated famotidine molecule.[4]
-
Use of Mobile Phase Additives:
-
Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and significantly improve peak symmetry.
-
Ion-Pairing Agent: Adding an anionic ion-pairing agent like 1-Hexane sodium sulfonate can help improve peak shape and retention for basic compounds like famotidine.
-
-
Column Selection:
-
End-Capped Columns: Utilize a modern, high-purity silica column that is end-capped. End-capping chemically derivatizes most of the residual silanol groups, minimizing their potential for secondary interactions.
-
Column Age and Contamination: An older or contaminated column may have exposed more active silanol groups. Consider washing the column with a strong solvent or replacing it if it's old.
-
-
Buffer Concentration: A higher buffer concentration can help maintain a consistent pH at the stationary phase surface and mask some residual silanol activity.
Question 2: My famotidine peak is fronting. What are the likely causes and how can I fix it?
Answer: Peak fronting is less common than tailing for basic compounds like famotidine but can occur due to several reasons:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to a fronting peak. Try diluting your sample and reinjecting.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting. It is always best to dissolve the sample in the mobile phase.
-
Column Issues: A void at the head of the column can sometimes lead to peak fronting. This may require column replacement.
Question 3: I am observing split peaks for famotidine. What could be the issue?
Answer: Split peaks can be caused by a few factors:
-
Column Contamination or Blockage: The inlet frit of the column or the top of the column bed may be partially blocked by particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer allows) or replacing the inlet frit.
-
Incompatible Sample Solvent: As with peak fronting, injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in elution strength can cause peak splitting.
-
Co-eluting Impurity: It's possible that an impurity is co-eluting with the main famotidine peak, giving the appearance of a split peak. Modifying the mobile phase composition or gradient slope may help to resolve the two peaks.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase in famotidine HPLC analysis?
A common starting point for reversed-phase HPLC analysis of famotidine is a buffered aqueous phase mixed with an organic modifier like acetonitrile or methanol. The United States Pharmacopeia (USP) suggests a mobile phase for famotidine tablets consisting of a mixture of an acetate buffer (pH 6.0) and acetonitrile in a 93:7 ratio. However, for improved peak shape, a lower pH (around 3) is often recommended.
Q2: How does the mobile phase pH affect the retention time of famotidine?
The retention time of famotidine generally decreases as the pH of the mobile phase decreases. This is because at lower pH, famotidine is protonated and may have slightly different interactions with the stationary phase. Adjusting the pH is a powerful tool to optimize the separation of famotidine from its impurities.
Q3: What type of HPLC column is best suited for famotidine analysis?
A C18 or C8 column is commonly used for famotidine analysis. To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped silica column. For specific applications, other stationary phases like porous graphitic carbon have also been used.
Q4: Can I use a gradient elution for famotidine analysis?
Yes, a gradient elution can be beneficial, especially when analyzing famotidine in the presence of its impurities, which may have a wide range of polarities. A gradient allows for better separation of all components within a reasonable run time.
Data Presentation
The following table summarizes typical chromatographic parameters used in various HPLC methods for famotidine analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C8 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) | Porous Graphitic Carbon |
| Mobile Phase | Acetonitrile, Methanol, and 1-Hexane sodium sulfonate | Methanol and 0.01 M Sodium Dihydrogen Phosphate (80:20, v/v), pH 3.5 | Acetonitrile, Water, Triethylamine, and Phosphoric Acid (49.9:49.9:0.1:0.1, v/v) | Acetonitrile and Water with 0.5% Pentane Sulphonic Acid (50:50, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | 266 nm | 280 nm | 280 nm | 265 nm |
| Temperature | Ambient | Ambient | Ambient | Not Specified |
Experimental Protocols
Below is a detailed methodology for a typical HPLC analysis of famotidine, designed to achieve good peak shape.
Objective: To provide a robust HPLC method for the quantification of famotidine with improved peak symmetry.
Materials:
-
Famotidine reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid
-
Triethylamine (TEA)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm, end-capped)
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous component by dissolving an appropriate buffer salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to a concentration of 25 mM.
-
Adjust the pH of the aqueous buffer to 3.0 using phosphoric acid.
-
Add triethylamine (TEA) to the aqueous buffer at a concentration of 0.1% (v/v).
-
The final mobile phase is a mixture of the prepared aqueous buffer and acetonitrile. A common starting ratio is 85:15 (v/v) aqueous to organic.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of famotidine reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-100 µg/mL).
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder equivalent to 25 mg of famotidine into a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of famotidine.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 85:15 (v/v) 25 mM phosphate buffer (pH 3.0 with 0.1% TEA) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions to establish system suitability (e.g., tailing factor, theoretical plates) and to generate a calibration curve.
-
Inject the sample solutions for quantification.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in famotidine HPLC analysis.
Caption: Logical relationships causing and mitigating peak tailing in famotidine analysis.
References
Long-term stability of Famotidine-13C3 in solution and plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Famotidine-13C3 in solution and plasma. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and long-term stability of solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C. It is supplied as a solid and should be kept in a well-sealed container at the recommended temperature to ensure its integrity over the long term.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions of this compound can be prepared by dissolving the solid material in a suitable solvent. A validated bioanalytical method has reported the successful use of stock solutions prepared in 30% methanol.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For routine use in bioanalytical methods, stock solutions of this compound prepared in 30% methanol have been successfully stored at 4°C.[1] While specific long-term stability data for the solution is not extensively published, this storage condition has been proven effective for its use as an internal standard in validated assays. For longer-term storage, it is advisable to store aliquots at -20°C or below to minimize the potential for degradation.
Q4: Is the stability of this compound in solution and plasma expected to be different from unlabeled famotidine?
A4: The chemical properties and, therefore, the stability of this compound are expected to be very similar to that of unlabeled famotidine. The substitution with a stable, non-radioactive isotope like Carbon-13 does not significantly alter the chemical reactivity of the molecule. Therefore, data on the stability of famotidine under various pH, temperature, and light conditions can generally be used as a reliable guide for the stability of this compound.
Q5: My analytical results are inconsistent when using a freshly prepared this compound solution. What could be the issue?
A5: Inconsistent results with a newly prepared internal standard solution could be due to several factors:
-
Incomplete Dissolution: Ensure the solid this compound is completely dissolved in the solvent. Sonication may aid in this process.
-
Solution Inhomogeneity: Thoroughly vortex the solution before making dilutions to ensure a homogenous concentration.
-
Pipetting Errors: Use calibrated pipettes to ensure accurate dilutions.
-
Solvent Quality: Use high-purity (e.g., HPLC or LC-MS grade) solvents to avoid introducing contaminants that could interfere with the analysis.
Q6: I am observing peak area variability for this compound in my plasma samples. What are the potential causes?
A6: Variability in the internal standard peak area in plasma samples can be a sign of instability during sample processing or storage. Consider the following:
-
Freeze-Thaw Stability: Famotidine may be susceptible to degradation after multiple freeze-thaw cycles. It is recommended to aliquot plasma samples to avoid repeated freezing and thawing. While specific data for this compound is limited, the stability of famotidine in plasma should be assessed under these conditions as part of method validation.
-
Bench-Top Stability: Assess the stability of this compound in the plasma matrix at room temperature for the duration of your sample preparation workflow.
-
Matrix Effects: Although stable isotope-labeled internal standards are used to compensate for matrix effects, significant ion suppression or enhancement can still lead to variability. Ensure your chromatographic method effectively separates this compound from interfering matrix components.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no this compound signal in LC-MS/MS analysis. | 1. Incorrect storage of solid material. 2. Degradation of stock solution. 3. Errors in solution preparation. 4. Instrument issues. | 1. Verify the storage temperature of the solid material is -20°C. 2. Prepare a fresh stock solution from the solid. 3. Double-check all calculations and dilutions. 4. Confirm mass spectrometer parameters (e.g., precursor/product ions, collision energy) are correctly set for this compound. |
| Drifting or decreasing this compound peak area over an analytical run. | 1. Instability in the autosampler. 2. Adsorption to vials or tubing. | 1. Evaluate the stability of the processed samples in the autosampler over the expected run time. Consider cooling the autosampler. 2. Use silanized or low-adsorption vials and check for any potential interactions with the LC system components. |
| Inconsistent internal standard response between calibrators and quality control samples. | 1. Inconsistent spiking of the internal standard. 2. Differential matrix effects. | 1. Ensure the internal standard working solution is added consistently and accurately to all samples. 2. Evaluate matrix effects from different lots of plasma. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of this compound and unlabeled famotidine.
Table 1: Stability of Solid this compound
| Compound | Storage Condition | Stability |
| This compound (Solid) | -20°C | ≥ 4 years |
| Famotidine-13C-d3 (Solid) | -20°C | ≥ 4 years |
Data obtained from supplier product information sheets.
Table 2: Recommended Storage for this compound Solutions
| Solution Type | Solvent | Storage Condition | Reference |
| Stock Solution | 30% Methanol | 4°C | [1] |
Based on a validated bioanalytical method. Long-term stability at this temperature should be confirmed by the user.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
This protocol is based on the methodology described by Wang et al. for the quantification of famotidine in human plasma and urine.[1]
Materials:
-
This compound solid
-
HPLC-grade or LC-MS grade Methanol
-
Ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Preparation of Stock Solution (e.g., 100 µg/mL): a. Accurately weigh a suitable amount of this compound solid (e.g., 1 mg). b. Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL). c. Add a small amount of 30% methanol (3 mL methanol + 7 mL water) to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution. d. Bring the solution to the final volume with 30% methanol. e. Stopper the flask and invert several times to ensure homogeneity. f. Transfer the stock solution to a clearly labeled amber vial and store at 4°C.
-
Preparation of Working Standard Solution (e.g., 83.3 ng/mL): a. Perform serial dilutions of the stock solution using 30% methanol to achieve the desired final concentration. b. For example, to prepare an 83.3 ng/mL working solution, a multi-step dilution may be necessary to ensure accuracy. c. The working solution should be prepared fresh daily or its stability under storage conditions should be validated.
Visualizations
Caption: Experimental workflow for using this compound as an internal standard.
Caption: Key stability considerations for this compound in different states.
References
Technical Support Center: Minimizing Carryover in Famotidine-13C3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing autosampler carryover during the analysis of Famotidine-13C3 by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the unintentional transfer of a small amount of analyte from a preceding, typically high-concentration, sample to a subsequent sample, such as a blank or a low-concentration sample.[1] This can lead to inaccurate quantification, particularly for sensitive LC-MS/MS assays where even minute amounts of carryover can result in a significant signal in a blank injection, potentially exceeding the lower limit of quantitation (LLOQ). For this compound analysis, which is often used in bioanalytical studies requiring high precision and accuracy, carryover can compromise the integrity of the data.
Q2: What are the primary causes of autosampler carryover?
A2: The most common sources of carryover are related to the autosampler and include:
-
Adsorption to Surfaces: Famotidine, being a polar and basic compound, can adsorb to active sites on various surfaces within the autosampler, such as the needle (both interior and exterior), rotor seals, valves, and transfer tubing.[1]
-
Insufficient Rinsing: Inadequate washing of the autosampler components between injections can leave residual sample that gets introduced into the next run.
-
Poor Solubility in Wash Solvent: If the wash solvent is not effective at solubilizing this compound, it will not be efficiently removed from the system.
-
Hardware Issues: Worn or damaged components, such as rotor seals or syringes, can create dead volumes or crevices where the sample can be trapped.
Q3: What are the key physicochemical properties of Famotidine to consider when selecting a wash solvent?
A3: Understanding the properties of Famotidine is crucial for developing an effective cleaning strategy.
-
Polarity: Famotidine is a polar compound.
-
Basicity: It is a basic compound with a pKa around 6.8-7.1. This means its charge state is pH-dependent.
-
Solubility: Famotidine is freely soluble in glacial acetic acid, slightly soluble in methanol, and very slightly soluble in water. Its solubility in organic solvents like DMSO and dimethylformamide is approximately 30 mg/mL. The solubility in different pure solvents follows the order: methanol > water > ethanol > acetonitrile > isopropanol.
Q4: What is a good starting point for a wash solvent composition for this compound analysis?
A4: A good starting point for a wash solvent is a mixture that has a high organic content to solubilize the compound and an acidic modifier to keep the basic Famotidine protonated and more soluble. A common recommendation for basic compounds is a mixture of acetonitrile or methanol and water with a small amount of acid, such as 0.1-1% formic acid or acetic acid. Given Famotidine's solubility, a wash solvent with a higher proportion of methanol might be more effective than acetonitrile.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving autosampler carryover issues for this compound analysis.
Initial Assessment of Carryover
The first step is to confirm and quantify the extent of the carryover.
Experimental Protocol: Carryover Assessment
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantitation (ULOQ).
-
Prepare Blank Samples: Use the same matrix as your samples (e.g., plasma, urine) without the analyte.
-
Injection Sequence:
-
Inject a blank sample to establish a baseline.
-
Inject the ULOQ standard.
-
Inject a series of at least three blank samples immediately following the ULOQ injection.
-
-
Data Analysis:
-
Examine the chromatograms of the blank injections for any peaks at the retention time of this compound.
-
Quantify the carryover as a percentage of the ULOQ peak area: (Peak Area in Blank / Peak Area in ULOQ) * 100
-
An acceptable level of carryover is typically less than 0.1% of the ULOQ, and the peak in the blank should be below the LLOQ.
Troubleshooting Steps
If carryover is confirmed, follow these steps to systematically identify and eliminate the source.
Step 1: Optimize the Wash Solvent
The composition of the wash solvent is the most critical factor in mitigating carryover for a compound like Famotidine.
Recommended Wash Solutions to Test:
| Wash Solvent Composition | Rationale | Expected Efficacy |
| 90:10 Methanol:Water + 1% Formic Acid | High methanol content for better solubility of Famotidine. Acidic pH keeps the basic analyte protonated and soluble. | High |
| 90:10 Acetonitrile:Water + 1% Formic Acid | Acetonitrile is a strong organic solvent. Acidic pH aids in solubility. | Moderate to High |
| 50:50 Methanol:Isopropanol + 1% Formic Acid | Isopropanol can be effective for "sticky" compounds. | Moderate |
| "Magic Mixture": 25:25:25:25 Water:Methanol:Acetonitrile:Isopropanol + 1% Formic Acid | A broad-spectrum wash solvent effective for a wide range of compounds. | Moderate to High |
| 0.1 M Ammonium Acetate in 90:10 Methanol:Water (pH adjusted to ~3 with Formic Acid) | Buffered solution at an acidic pH can be more effective at removing adsorbed analyte. | High |
Quantitative Data on Wash Solvent Efficacy (Example for a Basic Compound - Granisetron HCl)
The following table, adapted from a study on a different basic compound, illustrates the impact of wash solvent composition on carryover and can serve as a guide for Famotidine.
| Wash Solvent | Carryover (%) |
| 100% Acetonitrile | 0.0075 |
| 100% Methanol | 0.0060 |
| 90:10 Water:Acetonitrile | 0.0045 |
| 50:50 Water:Acetonitrile | 0.0020 |
| 90:10 Water:Methanol | 0.0035 |
| 50:50 Water:Methanol | 0.0025 |
Data adapted from a study on Granisetron HCl. The trend suggests that a mixture of organic solvent and water is more effective than 100% organic solvent for this type of compound.
Experimental Protocol: Wash Solvent Optimization
-
Prepare the different wash solutions listed in the table above.
-
For each wash solution, perform the "Carryover Assessment" protocol.
-
Compare the percentage of carryover for each wash solvent to determine the most effective one.
Step 2: Optimize the Wash Method
Modern autosamplers offer various needle wash options.
-
Internal and External Needle Wash: Ensure both the inside and outside of the needle are being washed. The exterior of the needle can be a significant source of carryover.
-
Wash Volume and Duration: Increase the volume of wash solvent used and the duration of the wash cycle.
-
Pre- and Post-Injection Wash: Implement both pre-injection and post-injection washes to ensure the needle is clean before and after sample aspiration.
Step 3: Investigate Hardware Components
If optimizing the wash solvent and method does not resolve the issue, investigate the hardware.
-
Rotor Seal and Injection Valve: These are common sources of carryover. Inspect for scratches or wear and replace if necessary.
-
Sample Loop: Consider if the sample is adsorbing to the loop material. PEEK loops may be less prone to adsorption of basic compounds than stainless steel.
-
Tubing: Ensure all tubing is clean and free of any blockages or restrictions.
Step 4: Consider the Analytical Column
The analytical column itself can be a source of carryover, especially if the compound has strong interactions with the stationary phase.
-
Column Flushing: After the analytical run, include a high-organic, strong solvent wash step in your gradient to elute any strongly retained compounds.
-
Alternative Column Chemistry: If carryover persists, consider a column with a different stationary phase that may have less interaction with Famotidine.
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Decision Tree for Autosampler Carryover
Caption: A decision tree to guide the troubleshooting process for autosampler carryover.
Experimental Workflow for Carryover Minimization
Caption: A typical experimental workflow for assessing and minimizing autosampler carryover.
References
Technical Support Center: Famotidine-13C3 Isotopic Purity and Quantification Accuracy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Famotidine-13C3 isotopic purity on quantification accuracy in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the drug famotidine, where three Carbon-12 atoms are replaced with Carbon-13 atoms. It is considered the "gold standard" internal standard for the quantitative analysis of famotidine in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Because it is chemically identical to famotidine, it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization, effectively compensating for matrix effects and other sources of variability.[1][2]
Q2: What is isotopic purity, and why is it critical for quantification accuracy?
Isotopic purity refers to the percentage of the SIL internal standard that is fully labeled with the desired stable isotopes. High isotopic purity is crucial because impurities can interfere with the accurate measurement of the analyte. The two primary concerns are the presence of unlabeled famotidine in the this compound standard and cross-signal contribution between the analyte and the internal standard.
Q3: What are the consequences of using a this compound internal standard with low isotopic purity?
Low isotopic purity can lead to significant errors in quantification:
-
Inaccurate Calibration Curves: The presence of unlabeled famotidine in the internal standard can artificially inflate the response at the lower limit of quantification (LLOQ), potentially leading to a non-linear or biased calibration curve.
-
Overestimation of Analyte Concentration: If the internal standard contains a significant amount of unlabeled famotidine, it will contribute to the analyte's signal, causing an overestimation of the famotidine concentration in unknown samples.
-
Inaccurate Precision and Accuracy: Poor isotopic purity can compromise the precision and accuracy of the bioanalytical method, potentially leading to the failure of validation batches and unreliable study data.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments due to the isotopic purity of this compound.
Issue 1: Signal Detected in the Analyte Channel for Blank Samples Spiked Only with this compound
-
Problem: You observe a peak at the retention time and MRM transition of famotidine in a blank matrix sample that was only spiked with the this compound internal standard.
-
Probable Cause: The this compound internal standard contains a small amount of unlabeled famotidine as an impurity from its synthesis.
-
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard:
-
Protocol: Prepare a high-concentration solution of the this compound internal standard in a neat solvent (e.g., methanol). Analyze this solution using your LC-MS/MS method, monitoring the MRM transition for unlabeled famotidine (e.g., m/z 338.1 → 189.1).
-
Expected Outcome: A small peak may be present. According to regulatory guidelines, the response of this peak should be less than 20% of the response of famotidine at the LLOQ.
-
-
Quantify the Unlabeled Impurity:
-
Protocol: Prepare a calibration curve for unlabeled famotidine. Analyze the high-concentration this compound solution and use the calibration curve to determine the percentage of the unlabeled impurity.
-
-
Issue 2: Non-Linear Calibration Curve and Inaccurate Low Concentration Quality Control (QC) Samples
-
Problem: The calibration curve for famotidine is non-linear, particularly at the lower end, and the low QC samples fail to meet the acceptance criteria for accuracy.
-
Probable Cause: Cross-signal contribution from the high concentration of unlabeled famotidine to the this compound internal standard channel. This is more pronounced when the concentration of the analyte is high relative to the internal standard.
-
Troubleshooting Steps:
-
Evaluate Analyte-to-Internal Standard Cross-Contribution:
-
Protocol: Prepare a series of high-concentration famotidine standard solutions in a neat solvent without the internal standard. Analyze these solutions while monitoring the MRM transition for this compound (e.g., precursor m/z 341.1 → product m/z 192).
-
Expected Outcome: Ideally, no signal should be detected. However, due to the natural abundance of heavy isotopes (13C, 15N, 34S), a small signal may be present. Regulatory guidance suggests that the interference at the internal standard's retention time should be less than 5% of the internal standard's response.
-
-
Mitigation Strategies:
-
Increase Internal Standard Concentration: A higher concentration of the internal standard can diminish the relative contribution of the analyte's isotopic signal.
-
Optimize MRM Transitions: If possible, select a different product ion for this compound that has a lower contribution from the natural isotopes of famotidine.
-
-
Data Presentation
The following tables summarize typical quantitative data for assessing the isotopic purity of this compound.
Table 1: Assessment of Unlabeled Famotidine in this compound Internal Standard
| Sample Description | Famotidine MRM Transition (m/z 338.1 → 189.1) Peak Area | LLOQ Peak Area | % of LLOQ Response | Acceptance Criteria |
| Blank Matrix + this compound | 850 | 5,000 | 17% | < 20% |
| This compound in Neat Solvent | 835 | 5,000 | 16.7% | < 20% |
Table 2: Assessment of Cross-Signal Contribution from Famotidine to this compound Channel
| Sample Description | This compound MRM Transition (m/z 341.1 → 192.1) Peak Area | Internal Standard Peak Area | % of IS Response | Acceptance Criteria |
| ULOQ Famotidine Standard (No IS) | 2,500 | 100,000 | 2.5% | < 5% |
| Blank Matrix (No IS) | Not Detected | 100,000 | 0% | < 5% |
Experimental Protocols
Protocol for Assessment of Isotopic Purity and Cross-Contribution
1. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of famotidine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Working Solutions:
-
From the famotidine stock, prepare a series of calibration standards and quality control samples in the appropriate biological matrix (e.g., plasma).
-
Prepare a working solution of the this compound internal standard at a concentration typically used in the assay.
3. LC-MS/MS System:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 column is commonly used for famotidine analysis.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is often employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
4. MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Famotidine | 338.1 | 189.1 |
| This compound | 341.1 | 192.1 |
Note: The precursor ion for this compound is +3 Da compared to unlabeled famotidine. The product ion m/z 192 is chosen to monitor the labeled portion of the molecule.
5. Experimental Runs:
-
Run 1 (IS Purity): Inject a high-concentration solution of this compound in neat solvent and a blank matrix sample spiked only with the this compound working solution. Monitor the MRM transition for unlabeled famotidine.
-
Run 2 (Cross-Contribution): Inject a high-concentration (e.g., Upper Limit of Quantification - ULOQ) solution of famotidine in neat solvent without the internal standard. Monitor the MRM transition for this compound.
-
Run 3 (Full Batch): Analyze a full calibration curve and QC samples prepared with both famotidine and this compound to assess the overall method performance.
Visualizations
Caption: Workflow for assessing isotopic purity and cross-contribution.
Caption: Troubleshooting logic for isotopic purity-related issues.
References
Resolving co-eluting interferences in famotidine quantification
Welcome to the technical support center for the analysis of Famotidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help resolve co-eluting interferences during the quantification of famotidine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting interferences in famotidine quantification?
Co-eluting interferences in famotidine quantification can arise from several sources, including:
-
Impurities from Synthesis: Residual starting materials, intermediates, or by-products from the manufacturing process of the famotidine active pharmaceutical ingredient (API) can have similar chromatographic behavior.[1]
-
Degradation Products: Famotidine is susceptible to degradation under various stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[2][3][4][5] These degradation products can have retention times very close to the parent drug.
-
Excipients from Formulation: Components of the pharmaceutical dosage form (e.g., tablets, injections) can sometimes interfere with the analysis.
-
Matrix Effects in Biological Samples: When quantifying famotidine in biological matrices like plasma or urine, endogenous substances can co-elute and cause interference.
Q2: I am observing a peak that is not well-separated from the main famotidine peak. How can I identify the interfering substance?
To identify the co-eluting substance, a systematic approach is necessary. Forced degradation studies are a crucial first step to intentionally produce potential degradation products. By subjecting famotidine to acidic, basic, oxidative, thermal, and photolytic stress, you can generate a profile of its degradants. Comparing the chromatograms of the stressed samples with your sample can help in preliminary identification. For a more definitive identification, techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are invaluable for determining the mass-to-charge ratio (m/z) of the interfering peak and elucidating its structure.
Q3: My famotidine peak is showing significant tailing. What could be the cause and how can I fix it?
Peak tailing for basic compounds like famotidine is a common issue in reversed-phase HPLC and is often caused by the interaction of the amine groups in the famotidine molecule with residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following troubleshooting steps:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, thereby reducing the unwanted interactions. A pH between 6.0 and 7.0 is generally optimal for famotidine stability and can improve peak shape.
-
Use of a Silanol Blocker: Adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites and improve peak symmetry.
-
Column Selection: Employing a column with end-capping, where the residual silanol groups are chemically bonded with a small organic molecule, can significantly reduce tailing. Alternatively, using a column with a different stationary phase chemistry might be beneficial.
Troubleshooting Guides
Issue: Poor Resolution Between Famotidine and an Impurity Peak
If you are experiencing poor resolution between the famotidine peak and a co-eluting impurity, follow this troubleshooting workflow:
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: The ionization state of famotidine and its impurities is highly dependent on the pH of the mobile phase. Systematically adjust the pH of the aqueous buffer to alter the retention times and improve selectivity.
-
Organic Modifier Ratio: Varying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact the separation. A lower organic content generally leads to longer retention times on a reversed-phase column, which may improve resolution.
-
Ion-Pairing Reagent: For highly polar compounds that are difficult to retain, adding an ion-pairing reagent like 1-Hexane sodium sulfonate to the mobile phase can enhance retention and selectivity.
-
-
Evaluate Different Stationary Phases:
-
If mobile phase optimization is insufficient, consider trying a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a different particle size. A column with a smaller particle size (e.g., UPLC) can provide higher efficiency and better resolution.
-
-
Adjust the Gradient Program (for gradient elution):
-
If you are using a gradient method, decreasing the slope of the gradient can provide more time for the separation of closely eluting peaks.
-
-
Vary the Column Temperature:
-
Changing the column temperature can affect the selectivity of the separation. A column oven should be used to maintain a consistent temperature.
-
Issue: Shifting Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
Troubleshooting for Shifting Retention Times
Caption: Logic diagram for troubleshooting shifting retention times.
Detailed Steps:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. Use a calibrated pH meter and precise volumetric measurements.
-
Insufficient Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection, especially when using a gradient. A common practice is to equilibrate for at least 10-15 column volumes.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature, as temperature variations can significantly impact retention times.
-
Column Degradation: The stationary phase of the column can degrade over time, particularly with aggressive mobile phases (high or low pH). If retention times continue to shift, the column may need to be replaced.
Experimental Protocols
Protocol: Forced Degradation Study of Famotidine
This protocol outlines the procedures for subjecting famotidine to various stress conditions to generate potential degradation products.
1. Preparation of Famotidine Stock Solution:
-
Prepare a stock solution of famotidine (e.g., 1 mg/mL) in a suitable solvent like methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl). Keep the solution at room temperature for specified time points (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 M sodium hydroxide (NaOH) before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution in a water bath at 80°C for a specified time (e.g., 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for various time points.
-
Thermal Degradation: Expose the solid famotidine drug substance to dry heat in an oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).
-
Photolytic Degradation: Expose a solution of famotidine in a transparent container to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours), with a control sample kept in the dark.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method. The method should be able to separate the famotidine peak from all degradation product peaks with a resolution of >2.
Quantitative Data Summary
The following tables summarize typical HPLC and UPLC method parameters for the analysis of famotidine and its impurities.
Table 1: HPLC Method Parameters for Famotidine and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm) | Supelcosil LC18 | Chromolith Performance (RP-18e, 100 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile, Methanol, and 1-Hexane sodium sulfonate | Acetonitrile and 0.1 M dihydrogen phosphate buffer with 0.2% triethylamine (pH 3.0) (13:87, v/v) | 0.03 M disodium hydrogen phosphate buffer-acetonitrile (93:7, v/v), pH 6.5 |
| Flow Rate | 1.5 mL/min | 1 mL/min | - |
| Detection | 266 nm (PDA) | 265 nm | 267 nm |
| Linearity Range | - | 1 - 80 µg/mL | 20 - 400 ng/mL |
| LOD/LOQ | - | LOD: 0.08 - 0.14 µg/mL | LOD: 5 ng/mL |
Table 2: UPLC Method Parameters for Famotidine Impurity Quantification
| Parameter | UPLC Method |
| Column | ACQUITY UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol |
| Flow Rate | 0.3 mL/min |
| Detection | 260 nm (PDA) |
| Column Temperature | 45°C |
| LOD | 0.12 µg/mL |
| LOQ | 0.4 µg/mL |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always refer to validated analytical methods and relevant pharmacopeial monographs. The specific parameters of an analytical method should be optimized and validated for the intended application.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for Famotidine and Famotidine-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) for the quantitative analysis of famotidine and its isotopically labeled internal standard, Famotidine-13C3, from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of famotidine to consider for SPE method development?
A1: Famotidine is a polar, basic compound.[1][2] Its basic nature makes it suitable for cation exchange SPE, where the molecule can be retained on the sorbent at a pH below its pKa and eluted by neutralizing the charge at a higher pH or using a strong counter-ion.[3]
Q2: Which type of SPE sorbent is most commonly used for famotidine extraction?
A2: Cation exchange (SCX) SPE cartridges are frequently used for the extraction of famotidine from biological samples like plasma.[4][5] This is due to famotidine's basic nature, which allows for strong retention on the SCX sorbent. Other sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) have also been reported for the extraction of famotidine from aqueous samples.
Q3: What is a suitable internal standard for the analysis of famotidine?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. This is because it shares very similar physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability in extraction.
Q4: How can matrix effects impact the analysis of famotidine and how can they be minimized?
A4: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS analysis of famotidine by altering the ionization efficiency of the analyte. These effects are caused by co-eluting endogenous components from the biological matrix. Solid-phase extraction is a highly effective technique for minimizing matrix effects by removing interfering substances like phospholipids and salts. A study on famotidine extraction from plasma and urine reported that with their method, the matrix effect was less than 17%.
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of famotidine and this compound.
Issue 1: Low Recovery of Famotidine and/or this compound
Possible Causes & Solutions
| Cause | Solution |
| Improper Sorbent Conditioning or Equilibration | Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with an appropriate buffer) before loading the sample. Inconsistent wetting of the sorbent can lead to variable retention. |
| Incorrect Sample pH | For cation exchange SPE, the pH of the sample should be adjusted to at least 2 pH units below the pKa of famotidine to ensure it is in its cationic form and can be retained by the sorbent. |
| Inappropriate Wash Solvent | The wash solvent may be too strong, causing the analyte to be eluted prematurely. Use a weaker solvent for the wash step (e.g., a low percentage of organic solvent in water) to remove interferences without affecting the retention of famotidine. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. For cation exchange, elution is typically achieved by using a basic solution (e.g., ammonium hydroxide in an organic solvent) to neutralize the charge on the famotidine molecule, or by using a buffer with a high ionic strength. |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading. If overload is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass. |
| High Flow Rate | A high flow rate during sample loading, washing, or elution can lead to insufficient interaction between the analyte and the sorbent, resulting in poor recovery. Maintain a slow and consistent flow rate, typically around 1 mL/min. |
Issue 2: Poor Reproducibility
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Flow Rates | Variations in flow rate between samples can lead to inconsistent extraction efficiencies. The use of a vacuum manifold with controlled pressure or an automated SPE system is recommended to maintain consistent flow rates. |
| Variable Sample pH | Ensure the pH of all samples and standards is consistently adjusted before loading onto the SPE cartridges. |
| Drying of the Sorbent Bed | Allowing the sorbent bed to dry out between steps, especially after conditioning and before sample loading, can negatively impact reproducibility. Ensure the sorbent bed remains wetted throughout the process until the final drying step before elution. |
| Inconsistent Sample Pre-treatment | Ensure all samples undergo the same pre-treatment steps, such as dilution or centrifugation, to ensure uniformity. |
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
Possible Causes & Solutions
| Cause | Solution |
| Co-elution of Interfering Substances | Endogenous matrix components, such as phospholipids, can co-elute with famotidine and cause ion suppression. Optimize the wash step by using a slightly stronger wash solvent to remove these interferences without eluting the analyte. |
| Insufficient Sample Cleanup | If protein precipitation was used as a pre-treatment, residual proteins and phospholipids may still be present. SPE is generally more effective at removing these interferences. Consider a more rigorous SPE protocol or a different sorbent type. |
| Inappropriate Elution Solvent | The elution solvent might be extracting additional matrix components along with the analyte. Try a more selective elution solvent. |
Data Presentation
The following table summarizes recovery data for famotidine from various studies. Note that direct comparison is challenging due to differences in matrices, analytical methods, and SPE protocols.
| Extraction Method | Matrix | Sorbent | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Maternal Plasma | - | 53 - 64 | |
| Liquid-Liquid Extraction | Umbilical Cord Plasma | - | 72 - 79 | |
| Protein Precipitation | Plasma | - | > 80 | |
| Solid-Phase Extraction | Plasma | Cation Exchange (SCX) | Not specified | |
| Solid-Phase Extraction | Aqueous Samples | Oasis HLB | Not specified |
Experimental Protocols
Protocol 1: Cation Exchange Solid-Phase Extraction of Famotidine from Human Plasma
This protocol is a general procedure based on commonly used methods for basic drugs.
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add the internal standard (this compound) solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the pH.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cation exchange (SCX) SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of the same buffer used for sample pre-treatment (e.g., 0.1 M phosphate buffer, pH 6.0) through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound interferences.
-
-
Drying:
-
Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Elute the famotidine and this compound from the cartridge with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: General workflow for the solid-phase extraction of famotidine.
Caption: Troubleshooting decision tree for low SPE recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Famotidine-13C3 Stability and Analysis
Welcome to the Technical Support Center for Famotidine-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and stability testing of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, primarily hydrolysis (both acidic and basic), oxidation, and photolysis.[1] Under acidic and basic conditions, the amide and sulfamoyl groups are susceptible to hydrolysis.[2][3] Oxidative conditions can lead to the formation of the S-oxide metabolite.[4] Photolytic degradation can also occur upon exposure to UV light.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of a forced degradation sample. What could be the cause?
Unexpected peaks in your chromatogram are likely degradation products of this compound. The identity of these degradants will depend on the stress condition applied. For example, acid hydrolysis can produce different degradation products than oxidative stress. It is also possible that some peaks correspond to impurities from the initial this compound sample or reagents used in the study. A well-designed stability-indicating method should be able to separate the parent drug from all potential degradation products.
Q3: My this compound solid-state sample shows discoloration (yellowing/browning) during stability studies. What is the likely cause?
Discoloration of famotidine formulations, particularly in the solid state, can be indicative of a Maillard-type reaction with certain excipients, especially reducing sugars like lactose. It can also be a sign of thermal or photolytic degradation. It is crucial to assess the purity of the sample showing discoloration to determine if significant degradation has occurred.
Q4: What is the optimal pH for aqueous formulations of this compound to ensure stability?
Famotidine is most stable in aqueous solutions at a pH between 6.0 and 7.0. It degrades rapidly in both acidic and alkaline conditions. Therefore, maintaining the pH within this range is critical for the stability of liquid formulations.
Q5: Are there any specific analytical considerations for this compound compared to unlabeled famotidine?
While the chemical stability is expected to be very similar, if you are using a mass spectrometer for detection, you will need to account for the mass shift due to the three 13C atoms. The fragmentation pattern in MS/MS analysis should be carefully evaluated to ensure that the label is retained on the fragments used for quantification. When using UV detection, the chromatographic behavior should be identical to the unlabeled standard.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: More than 10% loss of this compound in a solution stored under recommended conditions.
-
Possible Causes & Solutions:
-
Incorrect pH: Verify the pH of your solution. Famotidine degrades quickly in acidic and basic conditions. Adjust the pH to the optimal range of 6.0-7.0 if necessary.
-
Presence of Oxidizing Agents: Ensure your solvents and excipients are free from peroxide impurities. Protect the solution from excessive exposure to atmospheric oxygen.
-
Exposure to Light: Famotidine is photolabile. Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Issue 2: Poor Separation of Degradation Products in HPLC
-
Symptom: Co-elution of this compound with degradation products or poor resolution between degradant peaks.
-
Possible Causes & Solutions:
-
Suboptimal HPLC Method: Your current HPLC method may not be a suitable stability-indicating method.
-
Method Development: Develop and validate an HPLC method specifically for separating famotidine from its degradation products. Key parameters to optimize include:
-
Mobile Phase Composition: Adjust the ratio of organic modifier and buffer.
-
pH of Mobile Phase: The pH can significantly impact the retention of ionizable compounds like famotidine and its acidic or basic degradants.
-
Column Chemistry: Consider using a different stationary phase (e.g., C18, phenyl-hexyl) to achieve better selectivity.
-
-
Degradation Pathways and Experimental Workflows
This compound Degradation Pathways
References
Technical Support Center: Enhancing Famotidine Detection with Famotidine-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Famotidine-13C3 to enhance the sensitivity and accuracy of famotidine detection, primarily through liquid chromatography-mass spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in famotidine analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for famotidine. It is structurally identical to famotidine but contains three Carbon-13 isotopes, making it heavier.[1][2][3] In quantitative bioanalysis using mass spectrometry, this compound is added to samples at a known concentration. It co-elutes with the unlabeled famotidine and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte (famotidine) to the internal standard (this compound), it is possible to correct for variations in sample preparation, injection volume, and matrix effects, thereby significantly enhancing the accuracy, precision, and sensitivity of the quantification.[4][5]
Q2: What are the main advantages of using a stable isotope-labeled internal standard like this compound over a structural analog?
A2: The primary advantage of using a SIL internal standard is that its physicochemical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization. Structural analogs, while sometimes used, may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to less accurate quantification. This compound is the gold standard for correcting matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.
Q3: What are typical concentrations for preparing stock and working solutions of famotidine and this compound?
A3: Stock solutions of both famotidine and this compound are typically prepared in a solvent like 30% methanol. The concentration of working solutions will depend on the specific analytical method and the expected concentration range of famotidine in the samples. For plasma samples, working standard solutions of famotidine can range from approximately 6 ng/mL to 2500 ng/mL, while for urine, the range might be 0.188 µg/mL to 75.0 µg/mL. The working solution for the internal standard (this compound) is prepared at a fixed concentration, for example, 83.3 ng/mL for plasma analysis and 6.25 µg/mL for urine analysis.
Q4: How should I store famotidine and this compound solutions?
A4: Stock solutions of famotidine and its internal standard are generally stored at 4°C. Famotidine injection solutions should be stored at 2° to 8°C (36° to 46°F). Studies have shown that famotidine at a concentration of 2 mg/mL is stable in various diluents (D5W, NS, sterile water) in PVC syringes at 4°C for 14 days. For extemporaneously prepared oral liquids, famotidine is more stable at 4°C than at room temperature.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity for Famotidine
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry Conditions | Optimize MS parameters such as spray voltage, gas flows, and collision energy. For famotidine, positive ionization mode is typically used. The precursor ion is m/z 338, and common product ions for monitoring are m/z 189 and 259. For this compound, a common product ion is m/z 192. |
| Inefficient Sample Extraction | Evaluate and optimize the sample preparation method. For plasma, protein precipitation with methanol or acetonitrile, liquid-liquid extraction (LLE) with ethyl acetate, or solid-phase extraction (SPE) are common techniques. SPE is often most effective at removing interferences. |
| Ion Suppression from Matrix Effects | Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte. To mitigate this, improve sample cleanup using SPE or LLE. Modifying the chromatographic gradient to separate famotidine from interfering components can also be effective. The use of this compound as an internal standard is crucial for compensating for unpredictable ion suppression. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Famotidine is a basic compound. Using a mobile phase with a slightly acidic pH (e.g., around 3 with formic acid or pH 6.5 with a phosphate buffer) on a C18 or phenyl column can improve peak shape. Some methods also use a basic mobile phase (pH 8.3) with an ammonium acetate buffer. |
| Secondary Interactions with Column | Residual silanol groups on the silica-based column packing can interact with the basic famotidine molecule, causing peak tailing. Using an end-capped column or a different stationary phase can help. The addition of an ion-pairing agent like 1-hexane sodium sulfonate to the mobile phase can also improve peak shape. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
Issue 3: High Variability in Results (%CV > 15%)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Automating the process if possible can reduce variability. Ensure complete protein precipitation and consistent vortexing and centrifugation times. |
| Significant and Variable Matrix Effects | As mentioned, matrix effects can be a major source of variability. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for this. A post-extraction spike analysis can be performed to evaluate the extent of matrix effects. |
| Famotidine Instability | Famotidine may be unstable under certain conditions. For short-term stability, unprocessed quality control (QC) samples can be kept at room temperature for a duration exceeding the sample preparation time to assess stability. For freeze-thaw stability, QC samples should be subjected to multiple freeze-thaw cycles before analysis. |
Experimental Protocols
Protocol 1: Famotidine Quantification in Human Plasma using LC-MS/MS
This protocol is a generalized procedure based on common methodologies.
1. Preparation of Solutions:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of famotidine and this compound in 30% methanol.
-
Working Standard Solutions: Serially dilute the famotidine stock solution to prepare calibration standards in the desired concentration range (e.g., 0.5 to 500 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 83.3 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a specified volume of the this compound internal standard working solution.
-
Add three volumes of cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions:
| Parameter | Typical Value |
| LC Column | C18 or Phenyl column (e.g., 100 mm x 2.1 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water, B: Methanol or Acetonitrile. Gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Famotidine: 338 -> 189/259, this compound: 341.5 -> 192 |
Data Presentation
Table 1: Comparison of Famotidine Bioanalytical Methods
| Method | Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation (Methanol) | 2.5 - 250 | 2.5 | |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | 0.5 - 500 | 0.5 | |
| LC-MS | Human Plasma | Liquid-Liquid Extraction (LLE) | 0.631 - 252 | 0.631 | |
| HPLC-UV | Human Plasma | LLE | 75 - (not specified) | 75 |
Table 2: Reported Recovery and Matrix Effects for Famotidine Analysis
| Matrix | Sample Preparation | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Human Plasma | Protein Precipitation (Methanol) | > 80 | 89.01 - 95.73 | |
| Maternal Plasma | Liquid-Liquid Extraction (LLE) | 53 - 64 | < 17 | |
| Umbilical Cord Plasma | Liquid-Liquid Extraction (LLE) | 72 - 79 | < 17 |
Visualizations
Caption: General workflow for famotidine analysis in plasma.
Caption: A logical approach to troubleshooting poor analytical results.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H15N7O2S3 | CID 57369487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1185241-48-8 | LGC Standards [lgcstandards.com]
- 4. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Famotidine: Featuring Famotidine-13C3 as an Internal Standard
For researchers, scientists, and drug development professionals, the selection of a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of famotidine in biological matrices using a stable isotope-labeled internal standard, Famotidine-13C3, against alternative validated methods.
Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Accurate measurement of its concentration in biological samples is crucial for regulatory submissions and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and improving accuracy and precision.[2]
This guide presents a comprehensive overview of the experimental protocols and performance data for an LC-MS/MS method utilizing this compound, alongside a comparative analysis with two alternative approaches: an LC-MS/MS method employing a deuterated internal standard (Famotidine-d4) and a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using ranitidine as the internal standard.
General Workflow of Bioanalytical Method Validation
A typical bioanalytical method validation process follows a structured workflow to ensure the reliability of the analytical data. This process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key stages include method development, pre-study validation, and in-study validation, encompassing various validation parameters.
Experimental Protocols
This section details the methodologies for the three compared bioanalytical methods for famotidine.
Method 1: LC-MS/MS with this compound Internal Standard
This method offers high selectivity and sensitivity for the quantification of famotidine in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Alkalize the sample with 50 µL of 0.1 M ammonium hydroxide.[1]
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Synergi™ Hydro-RP™ (150 x 4.6 mm, 4 µm)[1]
-
Mobile Phase: Gradient elution with 10 mM ammonium acetate in water (pH 8.3) and acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Monitored Transitions:
-
Famotidine: m/z 338.1 → 189.1
-
This compound: m/z 341.1 → 192.1
-
-
Method 2: LC-MS/MS with Famotidine-d4 Internal Standard
This method provides a viable alternative to the 13C-labeled internal standard, also offering high sensitivity and selectivity.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 25 µL of Famotidine-d4 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Column: Agilent Gemini-NX C18 (50 x 2.0 mm, 3 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer with ESI in positive mode.
-
Monitored Transitions:
-
Famotidine: m/z 338.1 → 189.1
-
Famotidine-d4: m/z 342.1 → 190.0
-
-
Method 3: HPLC-UV with Ranitidine Internal Standard
This method represents a more accessible and cost-effective approach, suitable for studies where the high sensitivity of mass spectrometry is not required.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add 100 µL of ranitidine internal standard solution.
-
Add 1 mL of 1 M sodium hydroxide.
-
Add 6 mL of dichloromethane, vortex for 1 minute, and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Enable 18H C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 6.8) and methanol (50:50, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
-
Performance Data Comparison
The following tables summarize the key validation parameters for the three bioanalytical methods.
| Parameter | Method 1: LC-MS/MS (this compound IS) | Method 2: LC-MS/MS (Famotidine-d4 IS) | Method 3: HPLC-UV (Ranitidine IS) |
| Linearity Range | 0.631 - 252 ng/mL | 1 - 200 ng/mL | 50 - 1200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| LLOQ | 0.631 ng/mL | 1 ng/mL | 50 ng/mL |
| Parameter | Method 1: LC-MS/MS (this compound IS) | Method 2: LC-MS/MS (Famotidine-d4 IS) | Method 3: HPLC-UV (Ranitidine IS) |
| Accuracy (% Bias) | -7% to 10% | Within ±15% | Within ±15% |
| Precision (% CV) | < 14% | < 15% | < 15% |
| Recovery | 53% - 79% | Not explicitly stated, but protein precipitation typically yields high recovery. | Consistent and reproducible |
| Matrix Effect | < 17% | Not explicitly stated, but stable isotope-labeled IS minimizes its impact. | Potential for interference, addressed by chromatographic separation. |
| Parameter | Method 1: LC-MS/MS (this compound IS) | Method 2: LC-MS/MS (Famotidine-d4 IS) | Method 3: HPLC-UV (Ranitidine IS) |
| Freeze-Thaw Stability | Stable for at least 3 cycles | Stable | Stable after numerous freeze-thaw cycles |
| Short-Term Stability (Bench-top) | Stable at room temperature | Stable | Stable |
| Long-Term Stability | Stable when frozen | Stable when frozen | Stable when frozen |
Discussion of Performance
The data presented clearly demonstrates that all three methods are suitable for the quantification of famotidine in biological matrices, each with its own set of advantages and limitations.
-
LC-MS/MS with this compound: This method exhibits the highest sensitivity with an LLOQ of 0.631 ng/mL, making it ideal for pharmacokinetic studies with low administered doses or for detecting low concentrations of the drug at later time points. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the most effective compensation for matrix effects, leading to high accuracy and precision.
-
LC-MS/MS with Famotidine-d4: This method offers comparable performance to the this compound method in terms of sensitivity and selectivity. Deuterated internal standards are also highly effective in compensating for matrix effects and variability in extraction and ionization. The choice between a 13C and a deuterated internal standard may depend on commercial availability and cost.
-
HPLC-UV with Ranitidine: This method is less sensitive than the LC-MS/MS methods, with a significantly higher LLOQ of 50 ng/mL. However, it is a robust and cost-effective alternative for studies where high sensitivity is not a primary requirement, such as in the analysis of pharmaceutical formulations or in bioequivalence studies with higher dosage forms. The use of a structurally similar but different molecule as an internal standard (ranitidine) may not fully compensate for matrix effects to the same extent as a stable isotope-labeled standard.
Conclusion
The choice of a bioanalytical method for famotidine should be guided by the specific requirements of the study.
-
For studies demanding the highest sensitivity and accuracy, such as pharmacokinetic studies in specific populations or those involving low doses, the LC-MS/MS method with this compound internal standard is the recommended approach. Its ability to effectively mitigate matrix effects ensures the generation of high-quality, reliable data for regulatory submissions.
-
The LC-MS/MS method using a deuterated internal standard presents a scientifically sound alternative with comparable performance.
-
The HPLC-UV method with ranitidine as an internal standard is a practical and economical option for applications where lower sensitivity is acceptable.
Ultimately, a thorough validation according to regulatory guidelines is essential for any chosen method to ensure the integrity and validity of the bioanalytical results.
References
A Researcher's Guide to FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a critical component for regulatory submissions and ensuring data integrity. A key element in achieving high-quality data is the appropriate use of internal standards (IS), with a strong preference from regulatory bodies for stable isotope-labeled internal standards (SIL-ISs).
This guide provides a comprehensive comparison of SIL-ISs with other alternatives, supported by experimental data, and outlines the harmonized expectations of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), largely consolidated under the International Council for Harmonisation (ICH) M10 guideline.[1][2] Adherence to these guidelines is paramount for the successful development and approval of new therapeutics.
The Gold Standard: Why Regulatory Bodies Prefer SIL-ISs
In quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), an internal standard is used to correct for variability during sample preparation and analysis.[3][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[5] This subtle modification results in a compound with nearly identical physicochemical properties to the analyte.
The near-identical nature of a SIL-IS to the analyte means it will co-elute during chromatography and experience similar extraction recovery and matrix effects, which are common sources of variability in bioanalysis. This allows for more accurate and precise quantification of the analyte. Both the FDA and EMA strongly recommend the use of SIL-ISs whenever possible, especially for mass spectrometric detection. While structural analogs—molecules with similar but not identical structures to the analyte—can be used, they may not compensate as effectively for analytical variability.
Performance Comparison: SIL-IS vs. Structural Analog IS
Experimental data consistently demonstrates the superiority of SIL-ISs in terms of accuracy and precision. A comparative analysis of an immunosuppressant drug, everolimus, highlights these differences.
| Performance Metric | Stable Isotope-Labeled IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) | Key Takeaway |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Both internal standard types can achieve similar sensitivity. |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Both demonstrate acceptable and comparable recovery. |
| Total Coefficient of Variation (CV %) | 4.3% - 7.2% | 4.3% - 7.2% | Both provide good precision with no significant difference observed. |
| Method Comparison (Slope vs. Independent Method) | 0.95 | 0.83 | The SIL-IS shows a slope closer to 1, indicating better accuracy and agreement with the reference method. |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | Both show acceptable linearity. |
In another study comparing a SIL-IS to a structural analog for the anticancer agent kahalalide F, the use of the SIL-IS resulted in a statistically significant improvement in both precision and accuracy. The mean bias with the SIL-IS was 100.3% (standard deviation of 7.6%), while the structural analog yielded a mean bias of 96.8% (standard deviation of 8.6%).
Key Validation Experiments and Protocols
To ensure the reliability of a bioanalytical method using a SIL-IS, a series of validation experiments are mandated by regulatory guidelines. Below are detailed protocols for some of the most critical experiments.
Experimental Protocol: Matrix Effect Assessment
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set A: Analyte and SIL-IS spiked into the extracted blank matrix.
-
Set B: Analyte and SIL-IS in a neat solution (e.g., mobile phase).
-
Set C: Blank matrix extracted and then spiked with the analyte and SIL-IS.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF):
-
IS-normalized MF = MF of analyte / MF of internal standard
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
Experimental Protocol: Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
Methodology:
-
Prepare quality control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Medium QC
-
High QC
-
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each QC level.
-
Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes. Below are Graphviz diagrams illustrating a typical bioanalytical workflow and the urea cycle, where accurate quantification using SIL-IS is critical for diagnosing and monitoring metabolic disorders.
Bioanalytical workflow using a SIL-IS.
The accurate measurement of amino acids like citrulline and argininosuccinic acid is crucial for the diagnosis and monitoring of urea cycle disorders such as Argininosuccinic Aciduria. SIL-ISs are essential for achieving the required accuracy and precision in these clinical assays.
The Urea Cycle and the role of Argininosuccinate.
Conclusion
The selection of an appropriate internal standard is a foundational decision in developing robust and reliable bioanalytical methods. The harmonized guidelines from the FDA and EMA, under the ICH M10 framework, unequivocally recommend the use of stable isotope-labeled internal standards for their ability to significantly improve data quality. By closely mimicking the behavior of the analyte, SIL-ISs provide superior accuracy and precision, which is essential for the rigorous demands of drug development and clinical diagnostics. While structural analogs may be considered when a SIL-IS is not feasible, their use requires careful validation to ensure they meet the stringent requirements of regulatory bodies. By adhering to the principles and protocols outlined in this guide, researchers can develop high-quality, defensible bioanalytical data that meets global regulatory expectations.
References
- 1. scispace.com [scispace.com]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to Analytical Methods for Famotidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of famotidine, a potent histamine H2-receptor antagonist. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry are evaluated based on experimental data to support informed method selection for quality control and research purposes.
Overview of Analytical Techniques
The accurate quantification of famotidine in bulk drug and pharmaceutical formulations is crucial for ensuring its safety and efficacy.[1] A variety of analytical methods have been developed and validated for this purpose, each with its own set of advantages and limitations.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used technique, offering robust and reproducible results.[3][4] A significant advancement in liquid chromatography is Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns to achieve higher resolution, sensitivity, and speed. High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative for simultaneous analysis. UV-Visible Spectrophotometry is another accessible method for the estimation of famotidine.
Comparative Performance Data
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance data from various validated methods for famotidine quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Specification | Reference |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Buffer:Methanol (10:85:5 v/v/v) | |
| Buffer | 0.05M Sodium Phosphate Monobasic (pH 6.0) | |
| Flow Rate | 1.5 mL/min | |
| Detection Wavelength | 254 nm / 266 nm / 267 nm | |
| Injection Volume | 20 µL | |
| Column Temperature | 25 °C | |
| Linearity Range | 0.1-1.0 mg/mL / 0.5-3 µg/ml | |
| Retention Time | ~4.16 min | |
| % Recovery | 96-98% | |
| Limit of Detection (LOD) | 0.00048 mg/mL | |
| Limit of Quantification (LOQ) | 0.00148 mg/mL |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method Parameters
| Parameter | Specification | Reference |
| Column | Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) | |
| Mobile Phase | Gradient of 0.05% Trifluoroacetic acid in water and Acetonitrile | |
| Flow Rate | 0.3 mL/min | |
| Detection Wavelength | 265 nm | |
| Injection Volume | 1-2 µL | |
| Column Temperature | 30 °C |
Note: Specific quantitative validation parameters for the UPLC method were not detailed in the provided search results, but UPLC is noted to offer significant improvements in speed, sensitivity, and resolution over HPLC.
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method Parameters
| Parameter | Specification | Reference |
| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60F254 | |
| Mobile Phase | Toluene:Acetone:Methanol:Formic Acid (5:2:2:0.01 v/v/v/v) / n-butanol:water (6:1 v/v) | |
| Densitometric Wavelength | 274 nm / 280 nm | |
| Linearity Range | 100-600 ng/spot / 200-1200 ng/spot | |
| Rf Value | 0.17 ± 0.03 / 0.27 ± 0.01 | |
| % Recovery | 99.10 ± 0.116 % | |
| Precision (Intra-day RSD) | 0.05–0.40 % | |
| Precision (Inter-day RSD) | 0.13–0.39 % | |
| Limit of Detection (LOD) | 0.0314 mg/mL | |
| Limit of Quantification (LOQ) | 0.0952 mg/mL |
Table 4: UV-Spectrophotometric Method Parameters
| Parameter | Specification | Reference |
| Detection Wavelength | 280 nm (First Order Derivative) / 264.0-269.0 nm (AUC) | |
| Linearity Range | 10-80 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods.
HPLC Method Protocol
A representative reversed-phase HPLC method for famotidine determination is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile, 0.05M sodium phosphate monobasic buffer (pH adjusted to 6.0), and methanol in a ratio of 10:85:5 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
-
Solution Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Famotidine working standard in the mobile phase in a 25 mL volumetric flask to get a concentration of 1000 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 25 mg of Famotidine, dissolve in the mobile phase, and dilute to 25 mL.
-
HPTLC Method Protocol
A typical HPTLC method for the simultaneous quantification of famotidine is detailed below:
-
Instrumentation: HPTLC system with a suitable applicator, developing chamber, and densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates precoated with silica gel 60F254.
-
Mobile Phase: A mixture of toluene, acetone, methanol, and formic acid in a ratio of 5:2:2:0.01 (v/v/v/v).
-
Development: The chamber is saturated with the mobile phase. The plate is developed up to a certain distance.
-
Detection: Densitometric scanning at 274 nm.
-
-
Solution Preparation:
-
Standard Solutions: Prepare stock solutions of famotidine in a suitable solvent and apply different volumes to the HPTLC plate to obtain a range of concentrations (e.g., 100-600 ng/spot).
-
Sample Solution: Extract a known quantity of the formulation with a suitable solvent and apply to the HPTLC plate.
-
Visualization of Workflows
Diagrams illustrating the logical workflows can aid in understanding the processes involved in method validation and comparison.
Caption: General workflow for analytical method validation.
Caption: Logical workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for famotidine quantification should be based on the specific requirements of the analysis.
-
HPLC offers a robust and reliable method suitable for routine quality control.
-
UPLC presents a significant advantage in terms of speed, sensitivity, and efficiency, making it ideal for high-throughput laboratories and for the detection of impurities.
-
HPTLC is a valuable alternative that is simple, fast, and cost-effective, particularly for the simultaneous analysis of multiple components.
-
UV-Spectrophotometry provides a simple and economical option for the estimation of famotidine in bulk and pharmaceutical formulations, although it may lack the specificity of chromatographic methods.
This guide provides a comparative overview to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs in the quantification of famotidine.
References
A Comparative Guide to the Linearity, Accuracy, and Precision of Famotidine Quantification Assays
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of various analytical methods for the determination of famotidine, a potent histamine H2-receptor antagonist. The performance of a high-sensitivity liquid chromatography-mass spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard, Famotidine-13C3, is compared against alternative methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), spectrofluorimetry, and chemiluminescence. This comparison is supported by experimental data to facilitate informed decisions in selecting the most appropriate analytical technique for specific research needs.
Data Presentation: A Comparative Analysis of Assay Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and practicality. The following tables summarize the key performance characteristics of four distinct methods for famotidine quantification.
Table 1: Linearity of Famotidine Assays
| Method | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS with this compound | 0.631 - 252 ng/mL (in plasma)[1][2] | > 0.99[1][2] |
| 0.075 - 30.0 µg/mL (in urine)[1] | > 0.99 | |
| HPLC-UV | 0.1 - 1.0 mg/mL | 0.998 |
| Spectrofluorimetry (with Terbium chloride) | 10 - 100 ng/mL | Not explicitly stated, but linearity is reported. |
| Chemiluminescence | 2 - 12 µg/mL | 0.9929 |
Table 2: Accuracy and Precision of Famotidine Assays
| Method | Accuracy (% Recovery) | Precision (% RSD) |
| LC-MS/MS with this compound | 93% - 110% | Intra-day: < 8.8%, Inter-day: < 9.3% |
| HPLC-UV | 96% - 98% | Intra-day: 97.36%, Inter-day: 96.56% (reported as mean % recovery) |
| Spectrofluorimetry (with Terbium chloride) | Not explicitly stated as % recovery. | Intra-day (spiked plasma): 2.09%, Inter-day (spiked plasma): 1.59% |
| Chemiluminescence | 96.5% - 104% | < 1.981% |
Experimental Protocols: Methodologies for Famotidine Quantification
Detailed and robust experimental protocols are the foundation of reproducible scientific research. Below are the methodologies for the key experiments cited in this guide.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with this compound Internal Standard
This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of famotidine need to be accurately measured in complex biological matrices.
-
Sample Preparation:
-
For plasma samples, an alkalization step with ammonium hydroxide is followed by liquid-liquid extraction with ethyl acetate.
-
Urine samples are typically diluted with the initial mobile phase before injection.
-
-
Chromatography:
-
A reverse-phase C18 column is commonly used for chromatographic separation.
-
The mobile phase often consists of a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).
-
-
Mass Spectrometry:
-
Detection is performed using a triple quadrupole mass spectrometer in positive ion mode.
-
Selected Ion Monitoring (SIM) is employed to monitor the specific mass-to-charge ratios of famotidine and its stable isotope-labeled internal standard, this compound.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A widely accessible and robust technique suitable for the analysis of famotidine in pharmaceutical formulations.
-
Sample Preparation:
-
Tablets are typically powdered, and a specific amount is dissolved in a suitable solvent, followed by filtration.
-
-
Chromatography:
-
A C18 column is frequently used.
-
The mobile phase is often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with triethylamine and phosphoric acid).
-
Isocratic elution is common, with a constant mobile phase composition.
-
-
Detection:
-
A UV detector is used to measure the absorbance of famotidine at a specific wavelength, typically around 280 nm.
-
Spectrofluorimetry
This method is based on the formation of a fluorescent complex and offers high sensitivity for the determination of famotidine.
-
Methodology:
-
The assay is based on the formation of a ternary complex between famotidine, a lanthanide ion (such as Terbium chloride), and a chelating agent (like EDTA) in a buffered solution.
-
The relative fluorescence intensity of the resulting complex is measured at a specific excitation and emission wavelength (e.g., excitation at 290 nm and emission at 580 nm for the Terbium complex).
-
Chemiluminescence
A highly sensitive method that relies on the emission of light from a chemical reaction.
-
Methodology:
-
The method is based on the chemiluminescent reaction of famotidine with a reagent such as luminol in an alkaline medium, often in the presence of an oxidizing agent.
-
The intensity of the emitted light is measured and is proportional to the concentration of famotidine.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Visual representations are crucial for understanding complex biological processes and experimental procedures.
Caption: Mechanism of action of Famotidine.
Caption: General experimental workflow for famotidine quantification.
References
A Comparative Guide to Famotidine Bioanalytical Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of famotidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of various bioanalytical methods, supported by published experimental data, to assist in the selection of the most appropriate analytical technique.
Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease.[1] The effective monitoring of its concentration in biological fluids such as plasma, serum, and urine necessitates reliable and validated bioanalytical methods. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose.[2][3]
This guide summarizes key performance parameters of various published methods, outlines detailed experimental protocols, and provides visual representations of the analytical workflow and the drug's mechanism of action.
Comparison of Bioanalytical Method Performance
The selection of a bioanalytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance characteristics of several validated methods for the determination of famotidine in biological fluids.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | 2.5 - 250 | 2.5 | 2.30 - 4.32 | 97.23 - 99.64 | [3] |
| LC-MS/MS | Rat Plasma | 1 - 200 | 1 | Not Reported | Not Reported | [4] |
| LC-MS | Human Plasma | 0.631 - 252 | 0.631 | < 14 | 93 - 110 | |
| RP-HPLC | Rat Plasma | 50 - 1200 | 50 | < 15 | < 15 | |
| RP-HPLC | Human Plasma | 4000 - 40000 | 1000 | Not Reported | Not Reported | |
| Spectrofluorimetry | Human Plasma | 5 - 70 | 2.2 | Not Reported | Not Reported |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of famotidine using LC-MS/MS and RP-HPLC.
LC-MS/MS Method for Famotidine in Human Plasma
-
Sample Preparation: Protein precipitation is a common and efficient method for extracting famotidine from plasma. To 100 µL of plasma, add 300 µL of methanol. Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes. The supernatant is then transferred for analysis.
-
Chromatographic Conditions:
-
Column: Venusil XBP Phenyl (100 mm × 2.1 mm, 5 µm)
-
Mobile Phase: 0.1% aqueous formic acid and methanol (60:40, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitored Transitions: Specific precursor-to-product ion transitions for famotidine and an internal standard are monitored for quantification.
-
RP-HPLC-UV Method for Famotidine in Rat Plasma
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analyte from the plasma matrix. To 500 µL of plasma, add an internal standard (e.g., ranitidine hydrochloride) and an extraction solvent. After vortexing and centrifugation, the organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Enable 18H C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.8) and methanol (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 265 nm
-
Visualizing the Process and Mechanism
To further aid in the understanding of the bioanalytical workflow and the pharmacological action of famotidine, the following diagrams are provided.
Bioanalytical Workflow for Famotidine Quantification
Famotidine's Mechanism of Action
Logical Comparison of Analytical Methods
References
- 1. ijbpas.com [ijbpas.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 4. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Famotidine Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Famotidine, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Famotidine-13C3, and a commonly used structural analog, Tizanidine, to aid in the selection of the most suitable internal standard for your analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations. While stable isotope-labeled internal standards are widely regarded as the gold standard, structural analogs can offer a viable and more cost-effective alternative in certain applications.
Performance Comparison: this compound vs. A Structural Analog
Table 1: Performance Characteristics of this compound as an Internal Standard (LC-MS Method) [2]
| Parameter | Performance Metric |
| Linearity | |
| Calibration Curve Range | 0.631 - 252 ng/mL (in plasma) |
| Correlation Coefficient (r²) | > 0.99 |
| Sensitivity | |
| Limit of Detection (LOD) | 0.252 ng/mL (in plasma) |
| Lower Limit of Quantification (LLOQ) | 0.631 ng/mL (in plasma) |
| Precision | |
| Intra-day Precision (%RSD) | < 8.8% |
| Inter-day Precision (%RSD) | < 9.3% |
| Accuracy | |
| Intra-day Accuracy | 94.6% - 106.1% |
| Inter-day Accuracy | 95.5% - 107.0% |
| Recovery | |
| Extraction Recovery | 53.7% - 79.0% |
| Matrix Effect | |
| Matrix Factor | 83% - 96% (Negligible ion suppression or enhancement) |
Table 2: Expected Performance Characteristics of a Structural Analog (Tizanidine) as an Internal Standard for Famotidine (LC-MS Method)
While a specific validation study for Famotidine using Tizanidine as an internal standard is not publicly available, Tizanidine has been successfully employed for this purpose[1]. The following table outlines the generally accepted performance criteria for a structural analog internal standard in a validated bioanalytical LC-MS method.
| Parameter | Expected Performance |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | Sufficient to measure low concentrations of Famotidine |
| Precision | |
| Intra- and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | |
| Intra- and Inter-day Accuracy | Within 85% - 115% of nominal concentrations (80% - 120% at LLOQ) |
| Recovery | |
| Extraction Recovery | Consistent and reproducible, but not necessarily identical to the analyte |
| Matrix Effect | |
| Matrix Factor | Should be consistent across different lots of biological matrix |
Experimental Protocols
Methodology for Famotidine Analysis using this compound Internal Standard (LC-MS)[2]
This method was developed for the quantitative determination of famotidine in human plasma, umbilical cord plasma, and urine.
-
Sample Preparation:
-
Plasma samples were alkalinized with ammonium hydroxide.
-
Liquid-liquid extraction was performed twice with ethyl acetate.
-
The organic layers were combined and evaporated to dryness.
-
The residue was reconstituted in the initial mobile phase for injection.
-
Urine samples were diluted directly with the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Synergi™ Hydro-RP™
-
Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium acetate aqueous solution (pH 8.3).
-
Detection: Mass spectrometry in positive ion mode using selected ion monitoring (SIM).
-
Monitored Ions: m/z 189 for famotidine and m/z 192 for the internal standard (this compound).
-
General Methodology for Famotidine Analysis using a Structural Analog Internal Standard (e.g., Tizanidine) (LC-MS)
A structural analog internal standard should exhibit similar chromatographic and ionization behavior to Famotidine[1].
-
Sample Preparation:
-
To a volume of plasma, add the internal standard solution (Tizanidine).
-
Perform protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness if necessary, then reconstitute in the mobile phase.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction, ensuring the chosen method provides clean extracts and good recovery for both the analyte and the internal standard.
-
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is preferred for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both Famotidine and Tizanidine.
-
Visualization of Key Concepts
Caption: General experimental workflow for the bioanalysis of Famotidine using an internal standard.
Caption: The principle of using an internal standard to correct for analytical variability.
Conclusion and Recommendations
The choice between this compound and a structural analog like Tizanidine as an internal standard depends on the specific requirements of the study.
This compound is the superior choice for assays that demand the highest level of accuracy and precision, such as pivotal pharmacokinetic or bioequivalence studies submitted for regulatory approval. Its identical chemical and physical properties to Famotidine ensure the most effective compensation for any analytical variability, particularly unpredictable matrix effects.
A structural analog like Tizanidine can be a pragmatic and cost-effective choice for research-grade assays, early-stage drug development studies, or high-throughput screening where the utmost accuracy may be balanced against other factors like cost and availability. However, it is crucial to thoroughly validate the method to ensure that the chosen analog closely tracks the analyte's behavior and does not suffer from differential matrix effects or extraction recovery.
Ultimately, the decision rests on a careful consideration of the analytical goals, regulatory requirements, and available resources. For critical decision-making studies, the investment in a stable isotope-labeled internal standard is strongly recommended.
References
Validation of Famotidine-13C3 for Clinical Trial Sample Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Famotidine-13C3 as an internal standard for the bioanalysis of famotidine in clinical trial samples. The performance of this compound is compared with alternative internal standards, supported by experimental data from published studies. This document is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs, ensuring robust and reliable data for pharmacokinetic and bioequivalence studies.
Executive Summary
The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). For the analysis of famotidine, this compound offers significant advantages over other potential internal standards, such as deuterated analogs (e.g., Famotidine-d4) and structurally similar compounds (e.g., ranitidine). Its key benefits include co-elution with the analyte, similar ionization characteristics, and the ability to effectively compensate for matrix effects and variability during sample processing. This guide presents a compilation of validation data for famotidine bioanalytical methods using this compound and compares it with methods employing other internal standards.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. The ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process. Here, we compare the performance of this compound with two common alternatives: Famotidine-d4 (another SIL internal standard) and Ranitidine hydrochloride (a structurally similar compound).
Table 1: Comparison of Bioanalytical Method Validation Parameters for Famotidine using Different Internal Standards
| Validation Parameter | This compound | Famotidine-d4 | Ranitidine Hydrochloride |
| Linearity Range (ng/mL) | 0.631 - 252 (Plasma)[1] | 1 - 200 (Rat Plasma)[2] | 50 - 1200 (Rat Plasma)[3] |
| Correlation Coefficient (r²) | > 0.99[1] | Not explicitly stated, but linearity was good[2] | Not explicitly stated, but method was validated |
| Intra-day Precision (%CV) | < 8.8% | Not explicitly stated | < 15% |
| Inter-day Precision (%CV) | < 9.3% | Not explicitly stated | < 15% |
| Intra-day Accuracy (%) | 94.6% - 106.1% | Not explicitly stated | Within ±15% of nominal value |
| Inter-day Accuracy (%) | 95.5% - 107.0% | Not explicitly stated | Within ±15% of nominal value |
| Lower Limit of Quantification (LLOQ) | 0.631 ng/mL (Plasma) | 1 ng/mL (Rat Plasma) | 50 ng/mL (Rat Plasma) |
| Matrix Effect (%) | < 17% | Not explicitly stated | Not explicitly stated |
| Extraction Recovery (%) | 53% - 79% | Not explicitly stated | Consistent and reproducible |
Analysis:
The data presented in Table 1, compiled from separate studies, highlights the robust performance of this compound as an internal standard. The method using this compound demonstrates excellent linearity, precision, and accuracy, with a low LLOQ suitable for clinical sample analysis. While the method using Famotidine-d4 also shows good linearity and a low LLOQ, detailed precision and accuracy data were not available in the reviewed literature. The method employing Ranitidine hydrochloride as an internal standard has a significantly higher LLOQ, which may not be suitable for all clinical applications. The explicitly stated low matrix effect for the this compound method further strengthens its position as a superior choice for minimizing analytical variability.
Experimental Protocols
A detailed experimental protocol for the validation of a bioanalytical method for famotidine in human plasma using this compound as an internal standard is provided below. This protocol is based on a validated LC-MS/MS method.
1. Preparation of Stock and Working Solutions
-
Famotidine Stock Solution (1 mg/mL): Accurately weigh and dissolve famotidine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the famotidine stock solution with a mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol/water.
2. Sample Preparation (Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Famotidine: Precursor ion > Product ion (e.g., m/z 338.1 > 189.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 341.1 > 192.1)
-
4. Method Validation Procedures
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters: selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).
Visualizations
Diagram 1: Bioanalytical Workflow for Famotidine Sample Analysis
Caption: Workflow for the analysis of famotidine in plasma samples.
Diagram 2: Role of Stable Isotope-Labeled Internal Standard
Caption: How this compound corrects for analytical variability.
Conclusion
Based on the available data, this compound is a highly suitable internal standard for the quantitative analysis of famotidine in clinical trial samples. Its use in a validated LC-MS/MS method provides excellent linearity, precision, and accuracy, along with minimal matrix effects. When compared to alternatives like deuterated analogs or structurally similar compounds, this compound demonstrates superior or equivalent performance, making it the recommended choice for robust and reliable bioanalytical results in a regulated environment. The detailed experimental protocol and workflows provided in this guide offer a solid foundation for the implementation of this method in a research or drug development setting.
References
- 1. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
A Comparative Guide to the Pharmacokinetics of Famotidine and Other H2 Blockers Utilizing Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of four key histamine H2 receptor antagonists: famotidine, ranitidine, cimetidine, and nizatidine. The data presented is compiled from various clinical studies, with a focus on methodologies employing labeled internal standards for accurate quantification. This approach is the gold standard in bioanalysis, ensuring high precision and accuracy by correcting for variability during sample processing and analysis.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for famotidine and its main competitors. These values represent the average findings from multiple studies in healthy adult subjects following oral administration. It is important to note that parameters can vary based on dosage, patient population, and specific study conditions.
| Pharmacokinetic Parameter | Famotidine | Ranitidine | Cimetidine | Nizatidine |
| Typical Oral Dose | 20-40 mg | 150-300 mg | 400-800 mg | 150-300 mg |
| Bioavailability (%) | 40 - 50[1][2] | ~50[3] | ~60-70[4] | >70-90[5] |
| Peak Plasma Time (Tmax, hours) | 1 - 4 | 2 - 3 | 1 - 2 | 0.5 - 3 |
| Peak Plasma Concentration (Cmax, ng/mL) | 64.56 ± 2.18 (for 20 mg dose) | 461.8 (for 150 mg dose) | Varies significantly with dose | 700 - 1800 (for 150 mg dose) |
| Area Under the Curve (AUC, ng·h/mL) | 257.94 ± 39.88 (for 20 mg dose) | 2488.6 (for 150 mg dose) | Varies significantly with dose | Varies with dose |
| Elimination Half-life (t½, hours) | 2.5 - 4 | 2.5 - 3 | ~2 | 1 - 2 |
| Protein Binding (%) | 15 - 22 | ~15 | ~20 | ~35 |
Experimental Protocols
The determination of pharmacokinetic parameters for H2 receptor antagonists in biological matrices like plasma necessitates robust and validated bioanalytical methods. The use of stable isotope-labeled internal standards is a cornerstone of these methodologies, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A Generalized Protocol for Quantification using Labeled Standards:
-
Internal Standard Selection: A stable isotope-labeled version of the analyte (e.g., ¹³C-famotidine, d₆-ranitidine) is chosen as the internal standard (IS). The IS should ideally have a mass shift of at least 3 atomic mass units to prevent isotopic crosstalk.
-
Sample Preparation:
-
Aliquots of plasma samples are spiked with a known concentration of the labeled internal standard.
-
Protein precipitation is commonly employed to release the drug from plasma proteins. This is typically achieved by adding a water-miscible organic solvent such as acetonitrile or methanol, followed by vortexing and centrifugation.
-
Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) may be used for cleaner sample extracts, especially for methods requiring higher sensitivity.
-
-
Chromatographic Separation:
-
The supernatant from the sample preparation step is injected into a high-performance liquid chromatography (HPLC) system.
-
A reversed-phase C18 column is frequently used for separation.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode to achieve optimal separation of the analyte from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, usually operated in the positive ion mode.
-
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the labeled internal standard are monitored. This highly selective detection method ensures accurate quantification even at low concentrations.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of blank plasma samples spiked with known concentrations of the analyte and a fixed concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of the analyte in the study samples is then determined by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of H2 blockers using labeled standards.
This comprehensive approach, from study design to data analysis, ensures the generation of high-quality, reliable pharmacokinetic data essential for drug development and regulatory submissions. The use of labeled internal standards remains a critical component for achieving the necessary accuracy and precision in bioanalytical assays.
References
- 1. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Ionization Sources for the Analysis of Famotidine-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of different ionization sources for the analysis of Famotidine-13C3, a labeled internal standard crucial for accurate quantification of the drug Famotidine in biological matrices. The choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical parameter that significantly influences sensitivity, specificity, and overall method performance. Here, we compare the utility of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) for this application, supported by experimental data from published literature and theoretical considerations based on the physicochemical properties of Famotidine.
Executive Summary
Famotidine is a polar, basic compound, making Electrospray Ionization (ESI) the most widely adopted and generally recommended ionization technique for its analysis.[1][2][3][4] Published LC-MS/MS methods for Famotidine almost exclusively utilize ESI, demonstrating excellent sensitivity and robustness.[1] While direct comparative studies are limited, Atmospheric Pressure Chemical Ionization (APCI) has also been successfully employed for the analysis of Famotidine and its degradants, suggesting its viability, particularly for less polar analogues or when matrix effects are a concern with ESI. The applicability of Atmospheric Pressure Photoionization (APPI) for Famotidine is less documented; however, its utility for compounds of intermediate polarity suggests it could be a valuable alternative in specific analytical scenarios.
Physicochemical Properties of Famotidine
Understanding the properties of Famotidine is key to selecting the optimal ionization source.
| Property | Value | Implication for Ionization |
| Molecular Weight | 337.45 g/mol | Suitable for all three ionization techniques. |
| pKa (Strongest Basic) | 8.38 | Readily protonated in acidic mobile phases, favoring positive ion mode ESI. |
| logP | -0.64 | Indicates high polarity, making it well-suited for ESI. |
| Solubility | Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water. | Compatible with typical reversed-phase LC mobile phases. |
Comparison of Ionization Sources
The following table summarizes the key performance characteristics of ESI, APCI, and APPI for the analysis of this compound, based on available data and established principles of ionization.
| Performance Metric | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Ionization Efficiency | High for polar, pre-ionized, or easily ionizable compounds in solution. Famotidine's basic nature makes it ideal for positive ion ESI. | Moderate to High for small, moderately polar to nonpolar compounds. Has been shown to be effective for Famotidine. | Moderate to High for a wide range of compounds, particularly those with intermediate polarity. Potentially suitable for Famotidine. |
| Signal-to-Noise Ratio | Generally high, but can be susceptible to ion suppression from matrix components. | Often less susceptible to matrix effects than ESI, potentially leading to a better signal-to-noise ratio in complex matrices. | Can be less prone to ion suppression compared to ESI and APCI. |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Low LOQs (in the low ng/mL to sub-ng/mL range) have been reported for Famotidine in biological fluids using ESI. | Data for Famotidine is not readily available, but generally provides good sensitivity for suitable analytes. | Data for Famotidine is not available. Performance would need to be empirically determined. |
| Matrix Effects | Can be significant, especially in complex matrices like plasma. Isotope-labeled internal standards like this compound are crucial to mitigate these effects. | Generally less pronounced than in ESI. | Often exhibits the lowest matrix effects among the three techniques. |
| Applicability to this compound | Excellent. The standard and most effective method reported in the literature. | Good. A viable alternative, especially if ESI suffers from significant matrix effects. | Potential. Could be advantageous in specific applications requiring reduced matrix interference, but requires experimental validation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are typical experimental conditions for the analysis of Famotidine using LC-ESI-MS/MS, as derived from published methods. Protocols for APCI and APPI would require source-specific optimization.
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of methanol containing the internal standard (this compound).
-
Vortex: Mix for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | A suitable gradient to achieve good peak shape and separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (MS) Conditions (ESI)
| Parameter | Typical Value |
| Ionization Mode | Positive Ion |
| Ion Source | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
| MRM Transitions | Famotidine: Q1 m/z 338 -> Q3 m/z 189, 259this compound: Q1 m/z 341 -> Q3 m/z 192, 262 |
Logical Workflow for Ionization Source Selection
The selection of an appropriate ionization source is a logical process based on the analyte's properties and the analytical requirements.
Ionization source selection workflow for this compound.
Signaling Pathway for Mass Spectrometric Detection
The following diagram illustrates the general pathway from sample introduction to detection in an LC-MS/MS system.
General workflow of LC-MS/MS analysis.
Conclusion
For the routine and high-sensitivity analysis of this compound, Electrospray Ionization (ESI) is the superior and well-established choice. Its high efficiency for polar and basic compounds like Famotidine ensures excellent performance. However, in instances of significant matrix-induced ion suppression with ESI, Atmospheric Pressure Chemical Ionization (APCI) presents a robust alternative that should be considered. The utility of Atmospheric Pressure Photoionization (APPI) remains to be fully explored for this specific analyte but could offer advantages in niche applications where minimizing matrix effects is paramount. Method development and validation are essential to determine the optimal ionization source for a specific matrix and analytical objective.
References
- 1. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
A Comparative Guide to Protein Precipitation and Liquid-Liquid Extraction for Famotidine Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Choosing the optimal sample preparation method is a critical step in the bioanalysis of pharmaceuticals like famotidine. The accuracy, sensitivity, and robustness of an analytical method heavily depend on the cleanliness of the sample and the efficiency of the extraction technique. This guide provides a detailed comparison of two common sample preparation techniques for famotidine analysis: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The information presented is supported by experimental data to aid in making informed decisions for your analytical workflows.
Quantitative Performance Comparison
The selection of a sample preparation technique is often a trade-off between speed, simplicity, and the cleanliness of the final extract. While Protein Precipitation is known for its speed and ease of use, Liquid-Liquid Extraction generally provides a cleaner sample, which can be crucial for sensitive analytical methods like LC-MS/MS. The following table summarizes quantitative data from various studies to highlight the performance of each method in the context of famotidine analysis.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Analyte Recovery | 98.06% to 103.56%[1] | 53% to 79%[2][3] |
| Matrix Effect | Can be significant, leading to ion suppression.[2][4] One study reported a matrix effect between 89.01% and 95.73% for a methanol PPT method. | Negligible ion suppression or enhancement reported, with a matrix effect of less than 17%. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL and 2.5 ng/mL in different studies. Another study reported an LOQ of 151.45 ± 6.47 ng/mL. | 0.631 ng/mL |
| Simplicity & Speed | Simple, rapid, and requires minimal method development. | More labor-intensive and time-consuming than PPT. |
| Cleanliness of Extract | Generally results in a less clean extract, with more matrix components remaining. | Produces a cleaner sample extract, reducing matrix effects and improving assay robustness. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both Protein Precipitation and Liquid-Liquid Extraction for famotidine analysis.
Detailed Experimental Protocols
The following are representative protocols for the protein precipitation and liquid-liquid extraction of famotidine from plasma samples, as adapted from published literature.
Protein Precipitation Protocol (Methanol)
This method is designed for its simplicity and speed, making it suitable for high-throughput environments.
-
Sample Preparation : To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a known concentration of the internal standard.
-
Precipitation : Add 300 µL of methanol to the plasma sample.
-
Mixing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Analysis : Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction Protocol (Ethyl Acetate)
This method is more laborious but yields a cleaner extract, which is often necessary for achieving low limits of quantification and minimizing matrix effects.
-
Sample Preparation : To a 150 µL aliquot of plasma sample in a glass tube, add a known concentration of the internal standard.
-
Alkalization : Add 15 µL of ammonium hydroxide to the plasma sample to adjust the pH. The high polarity of famotidine prevents its efficient extraction by an organic solvent under acidic conditions; however, in an alkaline environment, it can be effectively extracted.
-
Extraction : Add 1 mL of ethyl acetate to the tube.
-
Mixing and Separation : Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection : Carefully transfer the upper organic layer to a clean tube. Repeat the extraction step with another 1 mL of ethyl acetate for improved recovery.
-
Evaporation : Evaporate the pooled organic layers to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis : Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Conclusion
The choice between protein precipitation and liquid-liquid extraction for famotidine analysis is dependent on the specific goals of the study.
-
Protein Precipitation is a rapid and straightforward technique that offers high recovery, making it a viable option for rapid screening or when matrix effects are not a significant concern. However, the potential for ion suppression should be carefully evaluated during method development.
-
Liquid-Liquid Extraction , while more complex and time-consuming, provides a significantly cleaner sample extract. This results in reduced matrix effects, improved assay robustness, and often lower limits of quantification, making it the preferred method for validation studies and clinical bioanalysis where accuracy and sensitivity are paramount.
For the analysis of famotidine, particularly in complex biological matrices, the literature suggests that the cleaner extracts obtained from liquid-liquid extraction lead to more reliable and sensitive assays, despite the lower recovery compared to protein precipitation. Researchers should carefully validate their chosen method to ensure it meets the specific requirements of their study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Famotidine-13C3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Famotidine-13C3, ensuring compliance and minimizing risk. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle its disposal with the care afforded to all chemical waste.[1]
Core Disposal Principles
This compound should be managed as a chemical waste product in alignment with local, state, and federal regulations.[2] The primary directive is to dispose of waste in accordance with all applicable laws.[2][3] Under U.S. Environmental Protection Agency (EPA) regulations, the sewering of pharmaceutical waste may be prohibited.[2] Therefore, direct disposal down the drain should be avoided.
Safety and Disposal Data Summary
| Parameter | Guideline | Citations |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, impervious gloves, and safety eyewear. For solid forms, a respirator may be necessary to minimize airborne contaminants. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Spill Cleanup (Solids) | Use a damp cloth or a HEPA-filtered vacuum to clean spills to control dust generation. Avoid dry sweeping. | |
| Spill Cleanup (General) | Contain the spill, then collect the material and place it in an appropriately labeled, sealed container for disposal. | |
| Environmental Protection | Care should be taken to prevent entry into sewers or surface and ground water. |
Experimental Protocol: Spill Management for Solid this compound
This protocol details the methodology for safely managing a spill of solid this compound.
Objective: To safely contain, collect, and package spilled this compound for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, impervious gloves.
-
Spill cleanup kit: Damp cloths, HEPA-filtered vacuum, or other methods to control dust.
-
Labeled, sealable container for chemical waste.
-
Signage to alert others of the spill area.
Procedure:
-
Secure the Area: If the spill is significant, evacuate non-essential personnel from the immediate vicinity and post warning signs.
-
Don PPE: Before beginning cleanup, ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: Prevent the further spread of the solid material.
-
Collect Spilled Material: Carefully collect the spilled solid using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.
-
Package the Waste: Place all collected this compound and any contaminated cleaning materials into a pre-labeled, sealable container.
-
Decontaminate the Area: Thoroughly clean the spill area.
-
Dispose of Waste: Store the sealed waste container in a designated satellite accumulation area and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
This compound Disposal Workflow
Caption: this compound Disposal Workflow.
This procedural guidance is intended to provide a clear and direct path for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling Famotidine-13C3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Famotidine-13C3 is paramount. This guide provides procedural, step-by-step guidance for the operational handling and disposal of this compound, an active pharmaceutical ingredient (API) labeled with a stable isotope.
Personal Protective Equipment (PPE)
When handling this compound, a risk assessment should be conducted to determine the appropriate level of PPE required.[1] Although the Safety Data Sheet (SDS) for a similar compound, Famotidine-13C-d3, does not classify it as hazardous, it is prudent to follow standard procedures for handling APIs to minimize exposure and prevent contamination.[2] The following PPE is recommended:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile, latex, or neoprene gloves should be worn to prevent skin contact.[3] |
| Eye Protection | Safety Glasses or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[4] |
| Body Protection | Laboratory Coat or Gown | A clean lab coat or gown should be worn to protect clothing and skin. |
| Respiratory Protection | Face Mask or Respirator | In situations where dust or aerosols may be generated, a face mask or a suitable respirator should be considered to avoid inhalation.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal ensures safety and maintains the integrity of the compound.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly closed container in a dry and well-ventilated place, protected from light.
-
Follow the storage temperature recommendations provided on the product insert.
-
-
Preparation for Use :
-
Work in a designated area, such as a chemical fume hood, especially if the procedure could generate dust or aerosols.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Have all necessary equipment and materials ready to minimize the handling time.
-
-
Handling and Use :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill :
-
For small spills of the solid material, sweep it up and place it into a suitable container for disposal.
-
Avoid creating dust during the cleanup.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
For larger spills, follow your institution's emergency procedures.
-
Disposal Plan
As this compound is a stable isotope-labeled compound, it is not radioactive, and therefore does not require special handling for radioactive waste. The disposal should be in accordance with local, state, and federal regulations for chemical waste.
-
Waste Collection :
-
All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled chemical waste container.
-
-
Unused Compound :
-
Unused or expired this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
-
Empty Containers :
-
Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of according to laboratory procedures.
-
-
Waste Segregation :
-
It is important to segregate waste properly. Do not mix this compound waste with other incompatible waste streams.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
